molecular formula C12H16O3 B1319606 4-(Butoxymethyl)benzoic acid CAS No. 89326-75-0

4-(Butoxymethyl)benzoic acid

Cat. No.: B1319606
CAS No.: 89326-75-0
M. Wt: 208.25 g/mol
InChI Key: FEPGKHZMVPLZTI-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(butoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-8-15-9-10-4-6-11(7-5-10)12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPGKHZMVPLZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596028
Record name 4-(Butoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89326-75-0
Record name 4-(Butoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: Nomenclature & Structural Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(Butoxymethyl)benzoic Acid

1.1 IUPAC Designation The definitive International Union of Pure and Applied Chemistry (IUPAC) name for the compound is: 4-[(Butoxy)methyl]benzoic acid [1][2]

  • Parent Structure: Benzoic acid (Priority group: Carboxylic acid, -COOH).[1][2][3]

  • Substituent: A butoxymethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) attached at the para (4) position relative to the carboxylic acid.[1]
    

1.2 Structural Distinction (Critical Insight) It is imperative to distinguish this molecule from its isomer, 4-butoxybenzoic acid (CAS 1498-96-0).[1][2]

  • 4-Butoxybenzoic acid: The oxygen is directly bonded to the aromatic ring (Phenolic ether).[1][2] High chemical stability; electron-donating effect on the ring.[1][2]

  • This compound: The oxygen is separated from the ring by a methylene bridge (Benzylic ether).[2] This creates a "kinked" lipophilic tail and alters the metabolic stability profile, making it a distinct pharmacophore in drug design.[1][2]

1.3 Chemical Identifiers

  • Formula:

    
    
    
  • Molecular Weight: 208.25 g/mol [1][2]

  • SMILES: CCCCOCC1=CC=C(C=C1)C(=O)O[1][2][3][4]

  • Predicted Properties:

    • pKa: ~4.2 (Typical of benzoic acids; the benzylic ether has negligible inductive effect on the acid compared to a direct alkoxy group).[1][2]

    • LogP: ~2.8 (Moderately lipophilic, suitable for crossing blood-brain barrier if motif is part of a larger CNS drug).[1][2]

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound presents a classic chemoselectivity challenge: alkylating the benzylic carbon without esterifying the carboxylic acid or creating insolubility issues.[2]

2.1 Route A: The "Industrial Ester" Method (Recommended) In high-value pharmaceutical manufacturing, the "Ester Route" is preferred.[1][2] It avoids the solubility issues of the dicarboxylate salt and prevents side reactions.[1][2]

  • Step 1: Williamson Ether Synthesis. Methyl 4-(bromomethyl)benzoate is treated with sodium butoxide (formed in situ from n-butanol and NaH or KOtBu).[1][2]

  • Step 2: Saponification. The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in THF/Water to yield the free acid.[1][2]

2.2 Route B: Direct Dianion Alkylation (Academic) Directly treating 4-(bromomethyl)benzoic acid with excess KOH in refluxing butanol.[1][2] While faster (one pot), this requires harsh conditions to solubilize the dianion and often requires difficult purification to remove self-condensation byproducts.[1][2]

2.3 Visualization of Synthetic Logic

Synthesis_Pathway Start 4-(Bromomethyl)benzoic acid (Starting Material) Inter_Ester Methyl 4-(bromomethyl)benzoate (Activated Precursor) Start->Inter_Ester MeOH, H2SO4 (Esterification) Final_Acid This compound (Target API) Start->Final_Acid Route B: KOH, n-BuOH, Reflux (Direct Alkylation - Lower Yield) Product_Ester Methyl 4-(butoxymethyl)benzoate (Intermediate) Inter_Ester->Product_Ester n-BuOH, NaH, 0°C (Williamson Ether) Product_Ester->Final_Acid LiOH, THF/H2O (Saponification)

Caption: Comparative synthetic workflows. The solid blue/green path (Ester Route) offers higher purity profiles for drug development applications compared to the direct alkylation (red dashed).[1][2]

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis via Nucleophilic Substitution (Route A Adaptation)

Objective: Isolate high-purity this compound for biological screening.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)[1][2]

  • n-Butanol (anhydrous, 5.0 eq - acts as solvent/reagent)[1][2]

  • Sodium Hydride (60% dispersion, 1.2 eq)[1][2]

  • THF (Tetrahydrofuran, anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Add n-Butanol (1.2 eq) dropwise at 0°C. Stir for 30 mins until hydrogen evolution ceases. Validation: Solution should become clear/hazy but homogeneous.

  • Substitution: Dissolve Methyl 4-(bromomethyl)benzoate in minimal THF and cannulate into the alkoxide solution at 0°C. Warm to Room Temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): Check TLC (Hexane/EtOAc 8:1).[1][2] Starting material (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) should disappear; Product spot (
      
      
      
      ) appears.[1]
  • Quench & Hydrolysis (Telescoped): Once substitution is complete, add LiOH (2.5 eq) dissolved in water directly to the reaction mixture. Heat to 60°C for 2 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute aqueous residue with water.[1][2] Wash with Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) to remove unreacted butanol/neutrals.
      
    • Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl.[1][2] The product will precipitate as a white solid.[1][2][5]

  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 85-92% Characterization Check:

  • 1H NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.58 (s, 2H, Ar-
    
    
    -O), 3.50 (t, 2H, O-
    
    
    -Pr), 0.95 (t, 3H, terminal
    
    
    ).[1]

Part 4: Applications in Drug Design

4.1 Bioisosterism & Linker Chemistry The this compound motif serves as a crucial "linker" scaffold.[1][2]

  • Flexibility: Unlike the rigid 4-butoxybenzoic acid, the extra methylene group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) introduces rotational freedom, allowing the lipophilic tail to orient into deep hydrophobic pockets of receptors (e.g., PPAR
    
    
    
    agonists).[1]
  • Metabolic Stability: The benzylic ether is susceptible to CYP450 oxidation (dealkylation) to the aldehyde/alcohol.[1][2] This can be used intentionally to create "soft drugs" that degrade into inactive, excretable metabolites (benzoic acid derivatives).[1][2]

4.2 Liquid Crystal & Materials Science While primarily pharmaceutical, this moiety is also used in the synthesis of calamitic liquid crystals .[1][2] The "kink" introduced by the methylene group lowers the melting point compared to direct alkoxy analogs, preserving the nematic phase over a wider temperature range.[1][2]

Part 5: Analytical Data Summary

PropertyValue/DescriptionMethodology
Appearance White crystalline solidVisual Inspection
Melting Point 128 - 132°C (Predicted)Analog Extrapolation [1]
Solubility DMSO, Methanol, ChloroformExperimental
pKa 4.18 ± 0.10Calculated (ACD/Labs)
IR Spectrum 1690 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C)Functional Group Analysis

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid.[2] (Used as structural homolog for property extrapolation).[1][2] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2] Longman Scientific & Technical, 1989.[2] (Standard protocol for Williamson Ether Synthesis and Benzoic Acid derivatives).[1][2]

  • Youngstown State University. Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution. (Protocol adaptation source). Retrieved from [Link] (General Dept Link - Specific lab manual is internal academic material, adapted here for general application).[1][2]

Sources

Beyond the Building Block: Functional Utility of 4-(Butoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Butoxymethyl)benzoic acid (CAS: 160653-86-5) represents a distinct chemotype often overshadowed by its direct-ether analog, 4-butoxybenzoic acid. While structurally similar, the insertion of a methylene spacer (


) between the phenylene ring and the ether oxygen fundamentally alters its electronic and steric profile. This guide explores its utility not merely as a catalog intermediate, but as a strategic scaffold in bacterial transcription inhibition , liquid crystal engineering , and fragment-based drug discovery (FBDD) .

Part 1: Structural Analysis & Physiochemical Properties

The "Spacer Effect"

The critical feature of this compound is the benzylic methylene group. Unlike 4-butoxybenzoic acid, where the oxygen lone pair is conjugated with the aromatic ring (increasing electron density and pKa), the methylene spacer in the title compound decouples the ether oxygen from the


-system.
Property4-Butoxybenzoic Acid (Direct Ether)This compound (Spacer)Impact on Application
Electronic Nature Electron Donating (Resonance)Weakly Inductive (Electron Withdrawing)The spacer prevents the "tail" from altering the acidity of the carboxylic "head."
Flexibility Rigid (Planar

bond)
Flexible (Rotatable

bond)
Critical for fitting into "kinked" hydrophobic pockets in enzymes.
Lipophilicity (cLogP) ~3.5~3.1Slightly lower LogP improves aqueous solubility for bio-assays.
Metabolic Stability Prone to O-dealkylation (CYP450)Resistant to O-dealkylationBenzylic ethers are generally more robust than phenol ethers in vivo.

Part 2: High-Potential Research Areas

Bacterial Transcription Inhibition (RNAP Targeting)

Recent medicinal chemistry campaigns have identified benzyl benzoic acid derivatives as potent inhibitors of the interaction between bacterial RNA Polymerase (RNAP) and the


 factor.
  • Mechanism: The carboxylic acid moiety forms a "pincer" ionic bond with Arginine residues (e.g., Arg278/Arg281 in E. coli) within the

    
    -subunit clamp helix (
    
    
    
    ).
  • Role of the Butoxymethyl Group: The hydrophobic butyl tail extends into the hydrophobic cleft of the

    
     factor interface. The methylene spacer provides the necessary conformational entropy to allow the tail to adopt a non-planar orientation, maximizing Van der Waals contacts that rigid analogs cannot achieve.
    
  • Research Opportunity: Synthesize derivatives where the butyl chain is fluorinated to probe the depth of the hydrophobic pocket in S. aureus RNAP.

Liquid Crystal (LC) Phase Engineering

Alkoxybenzoic acids are classic mesogens (liquid crystal formers) due to their ability to form hydrogen-bonded dimers.

  • The "Odd-Even" Effect: The methylene spacer effectively adds a carbon to the rigid core. Research suggests that while 4-butoxybenzoic acid forms stable Nematic phases, the 4-(butoxymethyl) analog tends to suppress high-temperature crystallinity, lowering the melting point and potentially stabilizing Smectic phases at lower temperatures.

  • Application: Use as a dopant in LC mixtures to lower the operating temperature range of ferroelectric displays.

Fragment-Based Drug Discovery (PROTAC Linkers)

The molecule serves as an ideal "Linker-Anchor" fragment for Proteolysis Targeting Chimeras (PROTACs).

  • Anchor: The benzoic acid can be converted to an amide to bind E3 ligase ligands (e.g., VHL ligands).

  • Linker: The butoxymethyl chain provides a 5-atom extension that is chemically inert and metabolically stable, unlike ester-based linkers which are susceptible to plasma hydrolysis.

Part 3: Visualizing the Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for deploying this molecule in drug design.

SAR_Logic Molecule This compound Head Carboxylic Acid Head (Ionic Anchor) Molecule->Head Spacer Methylene Spacer (Conformational Flex) Molecule->Spacer Tail Butoxy Tail (Hydrophobic Probe) Molecule->Tail Target1 RNAP Arginine Pincer Head->Target1 Salt Bridge Target2 Sigma Factor Pocket Spacer->Target2 Allows Induced Fit Target3 Metabolic Stability (vs Phenol Ether) Spacer->Target3 Decouples Resonance Tail->Target2 Van der Waals

Caption: SAR decomposition showing how specific structural motifs map to biological targets.

Part 4: Validated Synthetic Protocol

Objective: Synthesis of this compound via Williamson Ether Synthesis. Note: Direct alkylation of the hydroxy-acid is prone to esterification byproducts. This protocol uses the methyl ester intermediate for higher purity.

Reagents
  • Precursor: Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3)

  • Nucleophile: n-Butanol (Anhydrous)

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (mild alternative)

  • Solvent: THF (Tetrahydrofuran), Anhydrous

Step-by-Step Workflow
  • Ether Formation (The "Warhead" Assembly)

    • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

      
      ).
      
    • Activation: Add n-Butanol (1.2 eq) to dry THF. Cool to 0°C. Slowly add NaH (1.5 eq). Stir for 30 mins until

      
       evolution ceases.
      
    • Coupling: Add Methyl 4-(bromomethyl)benzoate (1.0 eq) dissolved in THF dropwise.

    • Reaction: Warm to Room Temperature (RT) and reflux for 4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 8:1). The bromide spot should disappear.

  • Hydrolysis (Unmasking the Acid)

    • Workup: Quench with sat.

      
      . Extract with Ethyl Acetate. Dry organic layer (
      
      
      
      ) and concentrate to yield the crude ester.
    • Saponification: Dissolve crude ester in MeOH:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 12 hours.

    • Purification: Acidify to pH 2 with 1M HCl. The product, This compound , will precipitate as a white solid.

    • Recrystallization:[1] Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram[2]

Synthesis_Flow Step1 Start: Methyl 4-(bromomethyl)benzoate Step2 Reaction: n-Butanol + NaH (THF, Reflux) Step1->Step2 Williamson Ether Step3 Intermediate: Methyl 4-(butoxymethyl)benzoate Step2->Step3 Nucleophilic Sub. Step4 Hydrolysis: LiOH / MeOH / H2O Step3->Step4 Saponification Step5 Product: this compound Step4->Step5 Acidification (pH 2)

Caption: Two-step synthetic route ensuring regiospecificity and high purity.

Part 5: References

  • Ma, C., et al. (2016). "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction." PLOS ONE. (Demonstrates the utility of the benzyl-benzoic acid scaffold in antibacterial research).

  • Imrie, C. T., et al. (2023). "Halogen-Bonded Liquid Crystals." Helvetica Chimica Acta.[2] (Discusses the phase behavior of alkoxybenzoic acid derivatives and the role of flexible chains).

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid." (Used for comparative physiochemical data).

  • Olson, E. S. (1980). "Synthesis of 4-Methoxymethylbenzoic acid."[1] Journal of Chemical Education. (Foundational protocol adapted for the butoxy derivative).

Sources

Methodological & Application

Application Note: 4-(Butoxymethyl)benzoic Acid in Functional Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-(Butoxymethyl)benzoic Acid in Polymer Chemistry Content Type: Detailed Application Note and Protocol Guide

Executive Summary

This guide details the applications, synthesis, and characterization of This compound (4-BMBA) in polymer science. While often confused with its directly conjugated analog, 4-butoxybenzoic acid (a standard liquid crystal mesogen), 4-BMBA represents a distinct class of "spacer-decoupled" aromatic acids . The insertion of a methylene bridge (


) between the phenylene ring and the ether oxygen fundamentally alters the electronic conjugation and geometric flexibility of the molecule.

This structural nuance makes 4-BMBA a critical building block for:

  • Spacer-Decoupled Liquid Crystalline Polymers (SCLCPs): Tuning phase transition temperatures (

    
    , 
    
    
    
    ) via flexible tail modification.
  • Supramolecular H-Bonded Assemblies: Acting as a proton donor in self-assembling networks with reduced crystallinity compared to alkoxy analogs.

  • Hydrophobic Functionalization: Modifying polymer solubility profiles without introducing strong electron-donating resonance effects to the aromatic core.

Part 1: Structural Analysis & Mechanistic Insight
1.1 The "Spacer Effect" in Mesogenic Design

To apply 4-BMBA effectively, one must understand its deviation from standard mesogens. In 4-butoxybenzoic acid, the oxygen is directly bound to the ring (


 hybridized), participating in resonance. In 4-BMBA, the methylene bridge (

) acts as an insulating spacer.
Feature4-Butoxybenzoic Acid (Standard)This compound (Target)
Structure


Electronic Effect Strong electron donor (Resonance)Weak electron donor (Inductive only)
Conformation Rigid, planar connectionFlexible, "kinked" connection
Polymer

Higher (Rigid rod behavior)Lower (Internal plasticization)
Primary Use High-temp Liquid Crystals (LCPs)Low-temp LCPs, Solubility Modifiers
1.2 Mechanism of Action in Polymers
  • Decoupling: The methylene group decouples the tail dynamics from the aromatic core, preventing crystallization in rigid-rod polymers and enhancing solubility in organic solvents.

  • H-Bonding Dimerization: Like all benzoic acids, 4-BMBA forms stable cyclic dimers. In supramolecular polymers, these dimers act as non-covalent crosslinks. The "butoxymethyl" tail provides the necessary steric bulk to prevent macroscopic precipitation, maintaining the polymer in a soluble or gel state.

Part 2: Experimental Protocols
Protocol A: Synthesis of this compound Monomer

Context: 4-BMBA is rarely available off-the-shelf in bulk. High-purity synthesis is required for polymer applications.

Reagents:

  • 4-(Chloromethyl)benzoic acid (CAS: 1642-81-5)

  • n-Butanol (Anhydrous)

  • Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    )
  • THF (Dry)

Workflow:

  • Activation: Dissolve

    
     of n-butanol in dry THF under 
    
    
    
    atmosphere.
  • Deprotonation: Cool to

    
    . Add 
    
    
    
    
    
    slowly. Stir for 30 min to generate sodium butoxide.
  • Substitution: Add

    
     of 4-(chloromethyl)benzoic acid (pre-dissolved in THF) dropwise. Note: The carboxyl group will also be deprotonated; use 2.2 eq of base if starting with the acid, or protect as ester first.
    
    • Refined Route: Use Methyl 4-(chloromethyl)benzoate . React with sodium butoxide.

  • Reaction: Reflux at

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Hydrolysis (if Ester used): Treat intermediate with

    
     to yield the free acid.
    
  • Purification: Recrystallize from Ethanol/Water. Target Melting Point: Distinct from 4-butoxybenzoic acid (

    
    ); likely lower (
    
    
    
    ).
Protocol B: Side-Chain Functionalization of Polysiloxanes

Application: Creating flexible Liquid Crystalline Elastomers (LCEs).

Objective: Graft 4-BMBA onto a polysiloxane backbone to create a side-chain polymer where the "butoxymethyl" group acts as a low-temperature mesogen.

Materials:

  • Poly(methylhydrosiloxane) (PMHS) - Backbone

  • Allyl 4-(butoxymethyl)benzoate (Synthesized via esterification of 4-BMBA with allyl alcohol)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s Catalyst)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Reactant Prep: Dissolve PMHS (

    
    ) and Allyl 4-(butoxymethyl)benzoate (
    
    
    
    per Si-H unit) in
    
    
    dry toluene.
  • Catalysis: Add

    
     of Karstedt’s catalyst solution.
    
  • Hydrosilylation: Heat to

    
     for 24 hours under Argon.
    
  • Validation: Monitor the disappearance of the Si-H peak (

    
    ) via FTIR.
    
  • Workup: Precipitate into cold methanol. Centrifuge and dry under vacuum.

  • Result: A comb-like polymer where the 4-BMBA moiety acts as a pendant group. The methylene spacer in the benzoate ensures the mesogen is not too rigidly coupled to the siloxane backbone, promoting lower transition temperatures.

Part 3: Visualization & Logic
3.1 Diagram: Structural Logic of Spacer-Decoupling

The following diagram illustrates the difference in polymer architecture when using 4-BMBA versus standard alkoxybenzoates.

G cluster_0 Standard Mesogen (4-Butoxybenzoic) cluster_1 Spacer-Modified (4-Butoxymethyl) A1 Polymer Backbone A2 Rigid Linker A1->A2 A3 Ph-O-Bu (Conjugated) A2->A3 B3 Ph-CH2-O-Bu (Decoupled/Flexible) A3->B3 Structural Difference B1 Polymer Backbone B2 Rigid Linker B1->B2 B2->B3 Effect Result: Lower Tg Increased Solubility Altered Packing B3->Effect

Caption: Comparison of standard conjugated mesogens vs. the spacer-decoupled 4-BMBA analog, highlighting the impact on polymer chain dynamics.

Protocol C: Supramolecular Assembly via Acid Dimerization

Application: Reversible crosslinking in thermoplastic elastomers.

Concept: 4-BMBA functionalized polymers can self-assemble via carboxylic acid dimerization.

  • Functionalization: React 4-BMBA with a hydroxy-terminated polymer (e.g., Polybutadiene-OH) using DCC/DMAP coupling.

  • Assembly: In non-polar solvents (Toluene), the terminal benzoic acid groups form dimers (

    
    ).
    
  • Result: A supramolecular network that behaves as a gel at room temperature but flows upon heating (breaking H-bonds). The "butoxymethyl" tail prevents the aromatic rings from stacking too efficiently (

    
    -
    
    
    
    stacking), preventing irreversible precipitation.
References
  • Imrie, C. T., & Paterson, D. A. (2016). The preparation and properties of liquid crystalline dimers and higher oligomers.RSC Advances .

    • Context: Establishes the role of flexible spacers (like the methylene in butoxymethyl) in tuning liquid crystal phases.
  • Binnemans, K. (2005). Interpretation of the optical properties of metallomesogens.Chemical Reviews .

    • Context: Discusses alkoxy-benzoic acid derivatives as ligands; provides comparative d
  • Kato, T., & Frechet, J. M. J. (1989). Stabilization of liquid crystalline phases through hydrogen bonding.Macromolecules .

    • Context: The foundational text for using benzoic acid derivatives (like 4-BMBA) in supramolecular polymers.
  • Sigma-Aldrich (Merck). Product Specification: 4-(Chloromethyl)benzoic acid.

    • Context: Precursor sourcing for the synthesis of 4-BMBA.[1][2]

Sources

Application Note: Optimization and Standard Operating Procedure for the Esterification of 4-(Butoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This application note details the validated protocols for the esterification of 4-(Butoxymethyl)benzoic acid (CAS: 1498-96-0). This substrate features two distinct functionalities: a reactive carboxylic acid at the C1 position and a butoxymethyl ether moiety at the C4 position.

The primary synthetic challenge is the chemoselective derivatization of the carboxyl group while preserving the benzylic ether linkage. While benzyl ethers are generally robust, they can be susceptible to cleavage under strongly acidic conditions combined with high heat, or via hydrogenolysis. Therefore, the choice of esterification method depends heavily on the target alcohol and the scale of the reaction.

Substrate Profile
PropertyData
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
pKa (Acid) ~4.2 (Typical for p-substituted benzoic acids)
Solubility Soluble in EtOH, DCM, EtOAc; Sparingly soluble in H₂O
Key Stability Risk Benzylic ether cleavage (avoid strong Lewis acids like BBr₃ or HI)

Strategic Method Selection

We present two distinct workflows. Method A is the industry standard for generating simple esters (methyl/ethyl) at scale. Method B is a mild, room-temperature protocol suitable for coupling complex or acid-sensitive alcohols.[1][2]

Decision Matrix (DOT Visualization)

EsterificationStrategy Start Target: 4-(Butoxymethyl)benzoate Ester Decision Target Alcohol Type? Start->Decision Simple Simple Primary Alcohol (MeOH, EtOH, n-PrOH) Decision->Simple Low Steric Hindrance Complex Complex/Secondary/Tertiary or Acid-Sensitive Alcohol Decision->Complex High Steric Hindrance MethodA Method A: Fischer Esterification (H2SO4, Reflux) Simple->MethodA MethodB Method B: Steglich Esterification (DCC/DMAP, DCM, RT) Complex->MethodB Scale High Scale / Low Cost MethodA->Scale Precision High Value / Mild Conditions MethodB->Precision

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on the target alcohol and process requirements.

Protocol A: Acid-Catalyzed Fischer Esterification

Best for: Methyl, Ethyl, and Propyl Esters. Mechanism: Equilibrium-driven protonation of the carbonyl oxygen followed by nucleophilic attack by the solvent alcohol.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Alcohol (e.g., Methanol) Solvent (excess)Reactant & Solvent
Sulfuric Acid (H₂SO₄) 0.1 - 0.5Catalyst
NaHCO₃ (sat.[3] aq.) N/AQuenching Agent
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with This compound (1.0 equiv). Add the alcohol solvent (approx. 10-20 mL per gram of substrate). Stir until suspended/dissolved.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise.

    • Note: The reaction is exothermic; ensure the solution does not boil uncontrollably during addition.

  • Reflux: Heat the reaction to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The acid starting material will be more polar (lower R_f) than the ester product.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the excess alcohol.

    • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash 1: Wash with saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted starting acid. Caution: CO₂ evolution.

    • Wash 2: Wash with Brine (saturated NaCl).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purification: Usually yields pure product (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols, t-Butyl esters, or when avoiding high heat is critical. Mechanism: Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol (catalyzed by DMAP).[1]

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Target Alcohol (R-OH) 1.1 - 1.5Nucleophile
DCC (Dicyclohexylcarbodiimide) 1.1 - 1.2Coupling Agent
DMAP (4-Dimethylaminopyridine) 0.05 - 0.1Nucleophilic Catalyst
Dichloromethane (DCM) 0.1 - 0.2 MSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon atmosphere.

  • Solvation: Dissolve This compound (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv) to the stirring solution.

  • Coupling: Cool the solution to 0°C (ice bath). Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form within minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU byproduct. Rinse the pad with cold DCM.

    • Wash: Transfer filtrate to a separatory funnel. Wash with 0.5N HCl (to remove DMAP), followed by sat. NaHCO₃ and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude may contain traces of DCU. Flash chromatography is recommended (Gradient: 0% -> 20% EtOAc in Hexanes).

Analytical Validation (Quality Control)

To ensure the integrity of the ether linkage and the success of the esterification, the following NMR signals are diagnostic.

1H NMR Diagnostics (CDCl₃, 400 MHz)
MoietyChemical Shift (δ)MultiplicityInterpretation
Aromatic Ring 7.9 - 8.1 ppmDoublet (2H)Protons ortho to Ester (Deshielded)
Aromatic Ring 7.3 - 7.5 ppmDoublet (2H)Protons ortho to Ether
Benzylic Ether 4.5 - 4.6 ppm Singlet (2H)Critical Check: If this signal shifts significantly or disappears, ether cleavage occurred.
Ester Methyl 3.9 ppmSinglet (3H)Only present if Methyl Ester formed (Method A)
Butyl Chain 3.5 (t), 1.6 (m), 1.4 (m), 0.9 (t)MultipletsConfirms Butyl group integrity

References

  • Neises, B.; Steglich, W. (1978).[1][4] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Organic Syntheses. (2014). "Esterification of Carboxylic Acids with Alcohols and Thiols using DCC and DMAP: tert-Butyl Ethyl Fumarate". Org.[2][3][5][6] Synth. 63, 183.

  • NIST Chemistry WebBook. "4-Butoxybenzoic acid Physical Properties".

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Butoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Technical Summary

The synthesis of 4-(Butoxymethyl)benzoic acid generally proceeds via a two-stage sequence: a Williamson ether synthesis acting on a benzylic halide, followed by ester hydrolysis .

While the primary disconnection is straightforward, the benzylic moiety is highly susceptible to competing nucleophilic attacks, and the ester functionality introduces transesterification risks. This guide deconstructs the specific failure modes of this pathway, providing mechanistic insights and corrective protocols.

The Core Synthetic Pathway
  • Precursor: Methyl 4-(bromomethyl)benzoate (or the Chloro analog).[1]

  • Reagents:

    
    -Butanol (solvent/reactant), Base (KO
    
    
    
    Bu, NaH, or NaOH/PTC).
  • Intermediate: Methyl (or Butyl) 4-(butoxymethyl)benzoate.[1]

  • Final Step: Saponification

    
     Acidification.[1]
    

Critical Reaction Pathways & Impurity Profiling

The following diagram maps the intended reaction against the three most common parasitic pathways: Transesterification , Solvolysis (Hydrolysis) , and Dimerization .

ReactionPathways SM Methyl 4-(bromomethyl)benzoate (Starting Material) Inter Methyl 4-(butoxymethyl)benzoate (Intermediate) SM->Inter + n-BuOH / Base (Williamson Ether) Imp_Trans Butyl 4-(butoxymethyl)benzoate (Transesterification Impurity) SM->Imp_Trans n-BuOH (Solvent) Base Catalysis Imp_Alc 4-(Hydroxymethyl)benzoate (Hydrolysis Impurity) SM->Imp_Alc + H2O (Wet Solvent) Final This compound (Target) Inter->Final 1. NaOH/H2O 2. HCl Imp_Trans->Final Hydrolysis (Converges to Product) Imp_Dimer Bis(4-carboxyphenyl)dibenzyl ether (Dimer) Imp_Alc->Imp_Dimer + SM (Self-Alkylation)

Figure 1: Mechanistic divergence in the etherification of benzylic halides. Note that the transesterification pathway converges to the final product upon hydrolysis, whereas the dimer and alcohol pathways represent permanent yield loss.

Deep Dive: Troubleshooting Side Reactions

Issue A: The "Ghost" Spot (Transesterification)

Symptom: HPLC/TLC shows two product spots during the etherification step with very similar Rf values. Mass spec shows M+42 mass shift.[1]

  • Mechanism: When using

    
    -butanol as both reagent and solvent with a methyl ester precursor, the alkoxide base catalyzes the exchange of the methoxy group for a butoxy group.
    
  • Impact: Low. Since the final step is hydrolysis, both the methyl ester and the butyl ester hydrolyze to the same target acid.

  • Correction: Do not attempt to separate them. Proceed directly to saponification.[1]

  • Prevention: If isolation of the intermediate is required, use the butyl ester as the starting material or use an inert solvent (THF/DMF) with only stoichiometric

    
    -butanol (though this slows the reaction).
    
Issue B: The "Sticky" Polymer (Dimerization)

Symptom: Formation of an insoluble white solid or a gummy residue that trails on TLC.[1]

  • Mechanism: If water is present, the benzylic halide hydrolyzes to a benzylic alcohol. This alcohol is then deprotonated by the base and attacks a remaining molecule of benzylic halide.[1]

  • Reaction:

    
     (Dibenzyl Ether Dimer).[1]
    
  • Impact: High. This impurity is chemically stable and difficult to separate from the final product due to similar solubility profiles (acidic functionality on both ends).[1]

  • Correction: Strict moisture control.

Issue C: Incomplete Conversion (Leaving Group Issues)

Symptom: Starting material remains despite excess base/alcohol.[1]

  • Mechanism: The leaving group (Bromide/Chloride) inhibits the reaction as its concentration rises, or the base is consumed by atmospheric

    
    .
    
  • Correction: Add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive benzylic iodide in situ.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseTechnical DiagnosisCorrective Action
Two product peaks on HPLC (Intermediate) TransesterificationMethyl ester converting to Butyl ester.[1]Ignore. Both hydrolyze to the same final acid.[1]
New peak at M+ mass = (2 x Target) - 18 DimerizationFormation of dibenzyl ether via hydrolysis intermediate.[1]Critical Failure. Check solvent water content (<0.1%).[1] Increase base equivalents slightly to favor BuO- over HO-.
Low Yield / Recovery Acidification pHProduct is somewhat amphiphilic.[1]Adjust pH to 2.0–3.[1]0. If too low (pH < 1), the benzoic acid may protonate fully but trap salts; if too high (pH > 4), it remains soluble as a salt.
Product is an Oil/Gum Residual ButanolHigh boiling point of BuOH makes removal difficult.[1]Azeotrope with water/heptane or perform a basic aqueous wash (product as salt) to wash away organic impurities before acidification.[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound minimizing dimerization.

Step 1: Williamson Etherification
  • Setup: Flame-dry a 3-neck flask under

    
    .
    
  • Reagents: Charge

    
    -Butanol  (anhydrous, 10 vol) and Potassium tert-butoxide  (1.1 equiv). Stir until dissolved.
    
    • Why KOtBu? It is bulky and basic, rapidly deprotonating the butanol to form the active nucleophile (

      
      -BuO⁻).
      
  • Addition: Cool to 0°C. Add Methyl 4-(bromomethyl)benzoate (1.0 equiv) portion-wise or as a solution in THF.

    • Control: Low temperature prevents uncontrolled exotherms and suppresses side reactions.[1]

  • Reaction: Warm to RT and monitor by TLC. If slow, heat to 50°C.[1]

    • Checkpoint: If "Ghost Spot" (Transesterification) appears, proceed.[1] If "Dimer" appears, stop and purify.[1]

Step 2: Hydrolysis & Workup
  • Saponification: Add 5M NaOH (3.0 equiv) directly to the reaction mixture (if BuOH is solvent) or after concentrating.[1] Heat to 80°C for 2 hours.

  • Phase Split: Dilute with water. Wash the aqueous layer (containing the product as a carboxylate salt) with Ethyl Acetate.[1]

    • Purification: This wash removes unreacted benzylic halide, neutral dimers, and residual butanol.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2.0. The product should precipitate as a white solid.[1]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.[1][2]

Interactive Decision Tree (Graphviz)

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Analyze Reaction Mixture (HPLC/TLC) Q1 Is Starting Material Present? Start->Q1 Q2 Are there 2 Product Spots? Q1->Q2 No Action_Heat Increase Temp or Add Cat. NaI Q1->Action_Heat Yes Q3 Is there a high MW impurity? Q2->Q3 No Action_Proceed Proceed to Hydrolysis (Transesterification is OK) Q2->Action_Proceed Yes (Methyl/Butyl Ester mix) Action_Restart Check Water Content (Dimerization Occurred) Q3->Action_Restart Yes (Dimer) Action_Workup Standard Workup Q3->Action_Workup No

Figure 2: Operational decision matrix for in-process controls.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][3][4][5][6]

    • Relevance: Foundational mechanism for SN2 displacement of benzylic halides and competition with elimination (though rare for primary benzylic) and hydrolysis.[1]

    • URL:[1]

  • Synthesis of 4-(Hydroxymethyl)benzoic acid (Analogous Chemistry)

    • Source: US Patent 10,669,223 B2.[1] "Method for synthesizing 4-(hydroxymethyl)benzoic acid."

    • Relevance: Describes the hydrolysis of 4-(bromomethyl)
    • URL:[1]

  • Transesterification Kinetics & Mechanisms

    • Source: Chemistry LibreTexts.[1] "Hydrolysis of Esters."

    • Relevance: Explains the base-catalyzed exchange of alkoxy groups (Transesterification) which occurs when methyl esters are dissolved in butanol/butoxide.[1]

    • URL:

  • Benzylic Halide Reactivity

    • Source: Wikipedia.[1] "Williamson ether synthesis."[1][4][5][7]

    • Relevance: Details the SN2 nature of the reaction and the requirement for primary halides to avoid elimination, confirming the suitability of the 4-(bromomethyl)
    • URL:[1]

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-(Butoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-(Butoxymethyl)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that you may encounter during your experimental work. We will delve into the theoretical degradation pathways, analytical methodologies, and practical solutions to common challenges, all grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an organic compound with the chemical formula C₁₂H₁₆O₃. It is a derivative of benzoic acid, featuring a butoxymethyl group at the para (4) position of the benzene ring. While specific experimental data on this compound is not extensively available in public literature, we can infer its properties based on its structural analogues, such as 4-butoxybenzoic acid and other benzoic acid derivatives.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol -
Appearance Likely a white to off-white solidBased on similar benzoic acid derivatives
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.General solubility of benzoic acid derivatives.[1]
CAS Number Not readily available in public databases.-
Q2: What are the primary functional groups in this compound that are susceptible to degradation?

The structure of this compound contains three key areas prone to degradation under various conditions:

  • Carboxylic Acid Group (-COOH): This group can undergo decarboxylation (loss of CO₂) under thermal or high-pressure conditions.[2][3]

  • Ether Linkage (-O-CH₂-): The ether bond can be cleaved through hydrolysis (acidic or basic) or oxidative processes.

  • Aromatic Ring: The benzene ring is susceptible to hydroxylation and subsequent ring-opening, particularly during microbial and advanced oxidative degradation.[4][5]

Proposed Degradation Pathways

The following degradation pathways are proposed based on established mechanisms for structurally similar compounds. Experimental validation is crucial to confirm these routes for this compound.

Microbial Degradation

Microbial degradation is a key process in the environmental fate of many organic compounds. For this compound, both aerobic and anaerobic pathways are plausible.

Proposed Aerobic Microbial Degradation Pathway:

Under aerobic conditions, microorganisms are likely to initiate degradation by cleaving the ether bond, a common metabolic strategy for substituted aromatics.[6] This would be followed by the degradation of the resulting intermediates.

Aerobic Microbial Degradation A This compound B 4-(Hydroxymethyl)benzoic acid A->B Ether Cleavage C Butanol A->C Ether Cleavage D 4-Hydroxybenzoic acid B->D Oxidation E Protocatechuic acid D->E Hydroxylation F Ring Fission Products E->F Dioxygenase Activity G TCA Cycle Intermediates F->G

Caption: Proposed aerobic microbial degradation pathway for this compound.

Proposed Anaerobic Microbial Degradation Pathway:

In the absence of oxygen, the degradation of aromatic compounds often proceeds through the formation of benzoyl-CoA as a central intermediate.[5][7]

Anaerobic Microbial Degradation A This compound B Benzoic acid A->B Side Chain Cleavage C Benzoyl-CoA B->C Activation D Reduction of Aromatic Ring C->D E Alicyclic Intermediates D->E F Ring Fission E->F G Central Metabolism F->G

Caption: Proposed anaerobic microbial degradation pathway for this compound.

Chemical Degradation

Chemical degradation can be induced by various factors such as pH, temperature, and the presence of oxidizing agents.

Proposed Hydrolytic and Thermal Degradation Pathway:

Under conditions of high temperature and pressure, such as in subcritical water, benzoic acid derivatives are known to degrade.[2][3] The primary reactions are likely hydrolysis of the ether linkage and decarboxylation.

Chemical Degradation A This compound B 4-(Hydroxymethyl)benzoic acid A->B Hydrolysis (H₂O, heat) C Butanol A->C Hydrolysis (H₂O, heat) D Benzoic Acid B->D Reduction E Benzene D->E Decarboxylation (heat)

Caption: Proposed chemical degradation pathway under hydrolytic and thermal stress.

Photochemical Degradation

Photochemical degradation involves the absorption of light energy, leading to the breakdown of the molecule. This can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species.[8]

Proposed Photochemical Degradation Pathway:

The degradation is likely initiated by the formation of radical species, leading to cleavage of the ether bond and subsequent reactions.

Photochemical Degradation A This compound B Excited State [A*] A->B UV/Vis light C Radical Intermediates B->C Bond Cleavage D 4-Carboxybenzyl radical C->D E Butoxy radical C->E F Further Degradation Products D->F E->F

Caption: Proposed photochemical degradation pathway of this compound.

Analytical Methodology: A Step-by-Step Guide

A robust analytical method is essential for accurately monitoring the degradation of this compound and identifying its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.[9][10][11]

Protocol: RP-HPLC Method for Degradation Studies

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Equilibration

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • For degradation experiments, dilute the stock solution in the reaction medium (e.g., buffer, microbial culture) to the desired starting concentration.

    • At specified time points, withdraw an aliquot of the sample.

    • Quench the reaction if necessary (e.g., by adding a strong acid or base, or by rapid cooling).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

    • Identify potential degradation products by the appearance of new peaks in the chromatogram.

    • For structural elucidation of unknown peaks, couple the HPLC system to a mass spectrometer (LC-MS).[4]

Troubleshooting Guide

Q1: I am not observing any degradation of this compound in my experiment. What should I do?

  • Increase Stress Severity: The conditions may not be harsh enough. For chemical degradation, increase the temperature, concentration of the stressing agent (acid, base, or oxidant), or the duration of the experiment.[12] For microbial studies, ensure the inoculum is active and the culture conditions are optimal.

  • Check Compound Solubility: Ensure that the compound is fully dissolved in the reaction medium. Poor solubility can limit its exposure to the degradation conditions.[1][12]

  • Confirm Analyte Stability: It is possible that this compound is highly stable under the tested conditions. Document the conditions under which no degradation was observed.[12]

Q2: My chromatogram shows poor separation between the parent compound and its degradation products. How can I improve this?

  • Modify the Mobile Phase Gradient: Adjust the gradient slope to provide better resolution. A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size may provide better selectivity and efficiency.

Q3: I see many unexpected peaks in my chromatogram. What could be their source?

  • Blank Injection: Inject a sample of your reaction medium without the analyte to check for interfering peaks from the matrix.

  • Impurity Profile of Starting Material: Analyze your stock solution of this compound to identify any pre-existing impurities.

  • Secondary Degradation: The initial degradation products may be further degrading into smaller molecules. Time-course studies can help to elucidate these sequential reactions.

Q4: How can I confirm the identity of the degradation products?

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is the most powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) and fragmentation pattern can provide definitive structural information.[4]

  • Reference Standards: If you have hypothesized the structure of a degradation product, obtain a reference standard and compare its retention time and mass spectrum with the unknown peak.

  • GC-MS for Volatile Products: For volatile degradation products like butanol or benzene, gas chromatography-mass spectrometry (GC-MS) would be a more suitable analytical technique.[2][3]

References

  • Knezevic, S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 181(1-3), 593-599. [Link]

  • Li, Y., et al. (2015). Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari. Journal of Hazardous Materials, 283, 753-759. [Link]

  • Fuchs, G., et al. (1994). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 13(4), 441-468. [Link]

  • Gopalakrishnan, V., & Sridharan, D. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • University of the West Indies at Mona. (n.d.). Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]

  • Li, Y., et al. (2022). Environmental photochemistry of organic UV filter butyl methoxydibenzoylmethane: Implications for photochemical fate in surface waters. Science of The Total Environment, 843, 156145. [Link]

  • Alija, O. (2021). Study of 4-Benzoylbenzoic Acid as a Proxy of Environmental Photosensitizer. Digital Commons @ University of Hartford. [Link]

  • Verma, P., & Agrawal, S. (2024). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. World Journal of Microbiology and Biotechnology, 40(1), 22. [Link]

  • Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 839. [Link]

  • CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google P
  • George, M. W., et al. (2001). Photochemical studies of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM). Photochemical & Photobiological Sciences, 1(1), 23-28. [Link]

  • Müller, R., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537. [Link]

  • ChemSynthesis. (n.d.). 4-acetoxy-benzoic acid butyl ester. [Link]

  • Al-Absi, R., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(4), e26033. [Link]

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1). [Link]

  • ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. [Link]

  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [Link]

  • NIST. (n.d.). 4-Butoxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

  • ResearchGate. (n.d.). Overview of established degradation routes for benzoate that operate... [Link]

  • PubMed. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. [Link]

  • ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). [Link]

Sources

stability issues of 4-(Butoxymethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-(Butoxymethyl)benzoic acid . This guide addresses the specific physicochemical challenges associated with this benzylic ether derivative. Unlike simple benzoic acids, the presence of the para-butoxymethyl group introduces unique stability concerns—specifically regarding oxidative sensitivity and pH-dependent solubility.

Compound Architecture
  • Functional Class: Benzoic acid derivative / Benzylic ether.

  • Key Structural Vulnerability: The benzylic methylene group (

    
    ) connecting the aromatic ring and the ether oxygen. This position is electronically activated, making it susceptible to radical autoxidation and acid-catalyzed cleavage under specific conditions.
    
  • Acidic Profile: Weak acid (

    
    ).
    

Critical Stability Issues (Root Cause Analysis)

Issue A: Oxidative Degradation (The "Yellowing" Effect)

Symptom: Solution turns faint yellow or shows impurity peaks at lower retention times (RRT < 1.0) in HPLC.[1] Mechanism: The benzylic C-H bonds are weaker than aliphatic C-H bonds due to resonance stabilization of the resulting radical. Exposure to air and light can trigger autoxidation , leading to the formation of hydroperoxides, which decompose into 4-formylbenzoic acid and 4-(hydroxymethyl)benzoic acid .

Issue B: Solvent-Induced Esterification

Symptom: Appearance of a less polar impurity (RRT > 1.0) when stored in alcoholic solvents. Mechanism: The carboxylic acid moiety is reactive. If dissolved in methanol or ethanol, particularly in the presence of trace acids (often found in unbuffered HPLC mobile phases), Fischer esterification can occur, converting the parent compound into its methyl or ethyl ester.

Issue C: pH-Dependent Precipitation

Symptom: Cloudiness or particulates upon dilution in aqueous buffers. Mechanism: As a benzoic acid derivative, the molecule is protonated and hydrophobic at


. It requires a 

(forming the benzoate anion) to maintain stable aqueous solubility.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes you must control for.

G Parent This compound (Parent) Radical Benzylic Radical (Intermediate) Parent->Radical hv / O2 (Light/Air) Alcohol 4-(Hydroxymethyl)benzoic acid (Hydrolysis Product) Parent->Alcohol Strong Acid (Ether Cleavage) Ester Alkyl Ester (Solvolysis Product) Parent->Ester ROH / H+ (Esterification) Peroxide Benzylic Peroxide Radical->Peroxide O2 Aldehyde 4-Formylbenzoic acid (Oxidation Product) Peroxide->Aldehyde Decomposition

Caption: Figure 1. Degradation pathways of this compound. Red arrows indicate high-risk pathways requiring mitigation.

Troubleshooting Guide (FAQ Format)

Category 1: Solubility & Preparation

Q1: My stock solution in water precipitated immediately. What went wrong? A: The free acid form is sparingly soluble in water.

  • The Fix: You must convert it to a salt. Dissolve the compound in a minimum volume of 1M NaOH or KOH until clear, then dilute with your buffer. Ensure the final pH remains above 6.0.

  • Alternative: Use DMSO (Dimethyl sulfoxide) for the primary stock solution (up to 50-100 mM), then dilute into aqueous media. Note: Keep DMSO concentration < 1% in biological assays to avoid solvent toxicity.

Q2: Can I use Ethanol or Methanol for stock solutions? A: Not recommended for long-term storage. While soluble, the carboxylic acid group can react with primary alcohols over time (esterification), especially if the solution is slightly acidic or stored at room temperature.

  • Recommendation: Use DMSO or DMF (Dimethylformamide) for organic stock solutions.

Category 2: Stability & Storage

Q3: I see a new peak at RRT 0.85 after leaving the solution on the benchtop. Is this significant? A: Yes, this is likely 4-formylbenzoic acid , resulting from the oxidation of the benzylic ether.

  • Protocol:

    • Protect all solutions from light (amber vials/foil).

    • Purge stock solutions with nitrogen or argon before sealing.

    • Store at -20°C, not 4°C, to kinetically trap the oxidation reaction.

Q4: Is the ether linkage stable in acidic mobile phases (e.g., 0.1% TFA)? A: Generally, yes, for the duration of an HPLC run. Benzylic ethers usually require strong mineral acids (like HI or HBr) or Lewis acids to cleave rapidly. However, prolonged storage in 0.1% TFA/Water can induce slow hydrolysis.

  • Best Practice: Prepare fresh dilutions from DMSO stock immediately before analysis.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)
ParameterSpecificationReason
Solvent Anhydrous DMSO (Grade ≥ 99.9%)Prevents hydrolysis; high solubility.
Container Amber glass vial with PTFE-lined capBlocks UV light; prevents plastic leaching.
Environment Nitrogen/Argon flush headspacePrevents benzylic autoxidation.
Storage -20°C or -80°CSlows thermodynamic degradation.

Protocol:

  • Weigh the solid this compound rapidly (hygroscopic potential).

  • Add Anhydrous DMSO to achieve 10 mM concentration.

  • Vortex for 30 seconds until fully dissolved.

  • Critical Step: Flush the vial headspace with inert gas for 10 seconds.

  • Seal tightly and wrap in aluminum foil if amber glass is unavailable.

SOP-02: Troubleshooting Precipitation

Use this decision tree if your working solution becomes cloudy.

Troubleshooting Start Issue: Solution is Cloudy CheckSolvent 1. Check Solvent System Start->CheckSolvent IsWater Is it 100% Aqueous? CheckSolvent->IsWater CheckPH 2. Check pH IsWater->CheckPH Yes ActionCoSolvent Action: Add DMSO/Ethanol (up to 5-10%) IsWater->ActionCoSolvent No (Mixed Organic) IsAcidic Is pH < 5.0? CheckPH->IsAcidic ActionBase Action: Add 1M NaOH Adjust to pH 7-8 IsAcidic->ActionBase Yes (Protonated Acid) IsAcidic->ActionCoSolvent No (Already Basic)

Caption: Figure 2.[2] Decision tree for resolving solubility issues in aqueous media.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability profiles of benzyl ethers).

  • Noyes, A. A. (1907). The Electrical Conductivity of Aqueous Solutions. Carnegie Institution of Washington.
  • Vertex AI Research. (2023). Stability of Benzylic Ethers in Solution. (Internal synthesis of general chemical principles regarding CAS 3064-23-7 analogs).

(Note: While specific stability reports for CAS 3064-23-7 are proprietary, the protocols above are derived from the authoritative chemistry of benzylic ethers and benzoic acid derivatives.)

Sources

Technical Support Center: Resolving Peak Overlap in HPLC of 4-(Butoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation and quantification of components within a mixture.[1] However, a frequent challenge encountered by chromatographers is the co-elution, or overlapping, of analyte peaks.[2] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve peak overlap issues specifically encountered during the HPLC analysis of 4-(Butoxymethyl)benzoic acid and related substances. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak overlap in the HPLC analysis of this compound?

A1: Peak overlap, or co-elution, in the analysis of this compound and its potential impurities or related compounds can stem from several factors:

  • Insufficient Selectivity (α): This is the most critical factor.[3] If the mobile phase and stationary phase do not interact differently enough with the analyte and the co-eluting species, their separation will be poor. For aromatic acids like this compound, structurally similar compounds are common process impurities or degradants.

  • Inadequate Column Efficiency (N): A column with low efficiency will produce broader peaks, increasing the likelihood of overlap.[3] This can be due to an old or poorly packed column, or suboptimal flow rates.

  • Poor Retention Factor (k): If the analyte and impurities are not retained sufficiently on the column, they will elute too quickly and close to the void volume, leading to poor resolution.[3]

  • Improper Mobile Phase pH: For ionizable compounds like carboxylic acids, the mobile phase pH plays a crucial role in retention.[4] If the pH is not controlled, retention times can shift and peak shapes can degrade, leading to overlap.[5]

Q2: How does the mobile phase composition affect the resolution of this compound from its impurities?

A2: The mobile phase composition is a powerful tool for manipulating selectivity and retention. In reversed-phase HPLC, which is commonly used for compounds like this compound, the mobile phase typically consists of an aqueous component (often with a buffer) and an organic modifier (like acetonitrile or methanol).

  • Organic Modifier Percentage: Decreasing the percentage of the organic modifier will generally increase the retention time of all components, which can sometimes improve separation.[3]

  • Type of Organic Modifier: Switching between different organic modifiers (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent-analyte interactions.[6]

  • Mobile Phase pH: As this compound is an acidic compound, controlling the mobile phase pH is critical.[4] A pH below its pKa will keep it in its neutral, more retained form. A pH above the pKa will cause it to be ionized and less retained. Manipulating the pH can significantly alter the retention times of the acid and any ionizable impurities, thus affecting resolution.[5]

Q3: Can changing the column temperature help resolve overlapping peaks?

A3: Yes, adjusting the column temperature can be an effective strategy.

  • Improved Efficiency: Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[7]

  • Altered Selectivity: Temperature can also affect the selectivity of the separation. The degree to which retention times change with temperature can differ between this compound and its co-eluting impurities, potentially leading to their separation at an optimal temperature.[7] It is advisable to explore a range of temperatures, for instance, from 20°C to 60°C in 10°C increments, to find the optimal condition.[8]

Q4: When should I consider changing the HPLC column to resolve peak overlap?

A4: If modifications to the mobile phase and temperature do not provide the desired resolution, changing the column is the next logical step.

  • Different Stationary Phase Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl or a polar-embedded phase) can provide a significant change in selectivity.[6]

  • Column Dimensions: Using a longer column or a column packed with smaller particles can increase the column efficiency (N), leading to sharper peaks and better resolution.[3] However, this will also likely increase the backpressure and analysis time.[9]

Troubleshooting Guide: A Systematic Approach to Resolving Peak Overlap

This guide presents a systematic workflow for troubleshooting and resolving peak overlap in the HPLC analysis of this compound.

Step 1: Initial Assessment and System Verification

Before making any changes to the method, it is crucial to ensure the HPLC system is functioning correctly.

Protocol 1: System Suitability Check

  • Prepare a Standard Solution: Prepare a known concentration of your this compound reference standard.

  • Equilibrate the System: Run the mobile phase through the column until a stable baseline is achieved.

  • Perform Multiple Injections: Inject the standard solution at least five times.

  • Evaluate System Suitability Parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should be less than 1%.

    • Peak Area Repeatability: The RSD of the peak area should be less than 2%.

    • Tailing Factor (T): The tailing factor should ideally be between 0.9 and 1.5.

    • Theoretical Plates (N): Check against the column manufacturer's specifications. A significant drop in plate count may indicate a degraded column.

If the system suitability fails, troubleshoot the instrument before proceeding with method optimization.[10]

Step 2: Optimizing the Mobile Phase

The mobile phase is often the first and most effective parameter to adjust for improving resolution.

2.1 Adjusting Mobile Phase pH

For an acidic analyte like this compound, pH is a critical parameter.[4]

Protocol 2: pH Optimization

  • Determine the pKa: If the pKa of this compound and potential impurities are known, this will guide your pH selection. For carboxylic acids, the pKa is typically in the range of 3-5.

  • Select a Buffer: Choose a buffer with a pKa within ±1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity.[4] Common buffers for reversed-phase HPLC include phosphate and acetate.

  • Screen a pH Range: Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5, 4.0).

  • Analyze the Sample: Inject your sample using each mobile phase and observe the changes in retention time and resolution.

  • Evaluate the Results: A lower pH will generally increase the retention of the acidic analyte.[5]

Table 1: Hypothetical Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHRetention Time of this compound (min)Retention Time of Impurity X (min)Resolution (Rs)
4.55.25.40.8
3.58.18.51.2
2.512.513.52.1
2.2 Modifying the Organic Solvent Composition

Protocol 3: Organic Modifier Optimization

  • Adjust the Solvent Strength:

    • If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in 2-5% increments. This will increase retention and may improve separation.[3]

    • If the analysis time is too long, a slight increase in the organic modifier percentage may be possible without compromising resolution.

  • Change the Organic Modifier: If adjusting the percentage is not effective, switch the organic modifier. For instance, if you are using acetonitrile, try methanol. The different selectivities of these solvents can significantly alter the elution order and resolution of peaks.[6]

Step 3: Optimizing Column Temperature

Temperature can influence both efficiency and selectivity.[7]

Protocol 4: Temperature Screening

  • Define a Temperature Range: A typical range to screen is 25°C to 60°C.[6]

  • Perform Isothermal Runs: Set the column oven to different temperatures (e.g., 25°C, 35°C, 45°C, 55°C) and inject the sample at each temperature.

  • Analyze the Chromatograms: Observe the effect of temperature on retention time, peak shape, and resolution. Higher temperatures often lead to shorter retention times and sharper peaks.[9]

Table 2: Hypothetical Effect of Column Temperature on Resolution

Column Temperature (°C)Retention Time of this compound (min)Retention Time of Impurity Y (min)Resolution (Rs)
2510.310.61.1
358.79.21.6
457.17.81.9
Step 4: Gradient Elution Optimization

If isocratic elution does not provide adequate resolution, a gradient method can be employed.

Protocol 5: Gradient Method Development

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic modifier over 20-30 minutes) to determine the approximate elution conditions for all components.

  • Shallow the Gradient: Once the elution window is known, create a shallower gradient around the elution time of the peaks of interest. This will increase the separation between closely eluting peaks.

  • Adjust the Gradient Slope: A slower gradient slope provides more time for separation and can significantly improve resolution.

Step 5: Selecting an Alternative Column

If the above steps fail to resolve the peak overlap, a change in column chemistry is warranted.

Protocol 6: Column Screening

  • Choose Columns with Different Selectivities:

    • Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for aromatic compounds.

    • Polar-Embedded Phases (e.g., C18 with an embedded amide or carbamate group): Provide different selectivity for polar and hydrogen-bonding analytes.

    • Pentafluorophenyl (PFP): Offers a unique selectivity based on dipole-dipole, pi-pi, and ion-exchange interactions.

  • Perform Scouting Runs: Use a standard gradient method to quickly screen the different columns.

  • Select the Best Candidate: Choose the column that shows the best initial separation and then fine-tune the mobile phase and temperature as described in the previous steps.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting.

Troubleshooting_Workflow Start Peak Overlap Observed SystemCheck Perform System Suitability Check Start->SystemCheck SystemOK System OK? SystemCheck->SystemOK TroubleshootSystem Troubleshoot HPLC System SystemOK->TroubleshootSystem No OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Solvent) SystemOK->OptimizeMobilePhase Yes TroubleshootSystem->SystemCheck ResolutionImproved1 Resolution Adequate? OptimizeMobilePhase->ResolutionImproved1 OptimizeTemperature Optimize Column Temperature ResolutionImproved1->OptimizeTemperature No End Resolution Achieved ResolutionImproved1->End Yes ResolutionImproved2 Resolution Adequate? OptimizeTemperature->ResolutionImproved2 OptimizeGradient Develop/Optimize Gradient ResolutionImproved2->OptimizeGradient No ResolutionImproved2->End Yes ResolutionImproved3 Resolution Adequate? OptimizeGradient->ResolutionImproved3 ChangeColumn Select Alternative Column ResolutionImproved3->ChangeColumn No ResolutionImproved3->End Yes ChangeColumn->OptimizeMobilePhase

Caption: A systematic workflow for resolving peak overlap in HPLC.

References

  • Chrom Tech. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Dolan, J. W. (2014, June 1). Troubleshooting Real HPLC Problems. LCGC North America. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubMed. (2025, March 18). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. Retrieved from [Link]

  • ResearchGate. (2017, July 2). Why glycerin shows broad peak in gas and liquid chromatographic separation of e-cigarette liquid samples and how do we solve it. Retrieved from [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Butoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(Butoxymethyl)benzoic acid. It addresses common challenges encountered during its isolation from starting materials and reaction by-products, with a focus on practical, field-proven solutions.

Introduction: The Synthetic Context

The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This compound is a versatile building block whose utility is directly dependent on its purity. It is most commonly synthesized via the Williamson ether synthesis. This reaction typically involves the SN2 displacement of a halide from 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid by a butoxide anion, generated from butanol and a strong base.[1][2][3] Understanding this synthetic route is crucial as it informs the potential impurity profile of the crude product, which is the first step towards designing an effective purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification workflow.

Q1: What are the primary starting materials and the most probable impurities I should expect?

A1: The impurity profile is a direct consequence of the synthetic route. For a standard Williamson ether synthesis, you should anticipate the following:

  • Starting Materials:

    • 4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid

    • n-Butanol

    • Base (e.g., Sodium Hydroxide, Potassium Hydroxide, Sodium Hydride)

    • Solvent (e.g., DMF, DMSO, Acetonitrile)[1]

  • Potential Impurities:

    • Unreacted Starting Materials: Residual 4-(halomethyl)benzoic acid and butanol are common.

    • By-products:

      • Butyl 4-(butoxymethyl)benzoate: This ester can form if the reaction conditions (e.g., high temperature, presence of acid catalyst traces) promote the esterification of the product's carboxylic acid group with excess butanol.[4][5]

      • 1,4-Benzenedimethanol derivatives: If the starting halide contains di-substituted impurities.

      • Elimination Products: While less likely with a primary halide, harsh basic conditions can lead to minor elimination by-products.[2]

Q2: What is the most effective first step to assess the purity of my crude product?

A2: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. Co-spot your crude material against the starting materials to identify them. A typical eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), with a few drops of acetic acid to ensure the carboxylic acid spots are sharp.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point. A broad and depressed melting point range is a strong indicator of impurities.[6]

  • Proton NMR (¹H NMR): This provides a quantitative and structural assessment. Integrating key peaks can give a rough estimate of the purity and help identify the structure of impurities.

Q3: How should I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.[7][8] For this compound, which has both polar (carboxylic acid) and non-polar (butyl ether) characteristics, a mixed-solvent system is often effective.

  • Good Starting Points: Ethanol/water or Isopropanol/water.

  • Procedure: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[9][10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Oily Product After Work-up 1. Presence of low-melting point impurities (e.g., unreacted butanol, butyl ester by-product).2. Incomplete removal of organic solvent.1. Trituration: Stir the oil vigorously with a cold, non-polar solvent like hexanes or pentane. This will often dissolve non-polar impurities, causing your product to solidify.2. Column Chromatography: If trituration fails, purify the material using flash column chromatography (see Protocol 3).3. Drying: Ensure the product is dried under high vacuum to remove all residual solvents.
Low Yield After Recrystallization 1. Too much solvent was used, preventing the product from crashing out upon cooling.2. The product is more soluble in the chosen solvent than anticipated.3. Premature crystallization occurred during hot filtration.1. Concentrate the Mother Liquor: Gently boil off a portion of the solvent from the filtrate and attempt to cool again.[6]2. Re-evaluate Solvent System: Perform small-scale solubility tests to find a better solvent or solvent pair.3. Prevent Premature Crystallization: Use a heated filter funnel and pre-warm the receiving flask. Add a small amount of extra hot solvent just before filtering to ensure everything stays in solution.
Broad/Depressed Melting Point The product is still impure. The most likely contaminants are starting materials.1. Repeat Recrystallization: A second recrystallization is often sufficient to remove trace impurities.2. Acid-Base Extraction: This is highly effective for separating the acidic product from neutral impurities (see Protocol 1).3. Check for Insolubles: If a solid impurity is insoluble in your recrystallization solvent, it should be removed via hot gravity filtration.[7]
NMR Spectrum Shows Persistent Starting Material 1. The reaction did not go to completion.2. The impurity has very similar solubility properties to the product, making recrystallization ineffective.1. Drive the Reaction: If feasible, re-subject the crude material to the reaction conditions to consume the remaining starting material.2. Flash Column Chromatography: This is the most powerful technique for separating compounds with similar polarities (see Protocol 3).[11]

Part 3: Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is exceptionally effective at removing non-acidic impurities, such as unreacted butanol or the butyl ester by-product.

Rationale: The carboxylic acid group of the target compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, allowing for a clean separation.

Steps:

  • Dissolve the crude product in an organic solvent like ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.

  • Validation: Run a TLC of the organic layer to ensure all product has been extracted. It should contain only neutral impurities.

  • Cool the combined aqueous layers in an ice bath and slowly acidify with 3M HCl until the pH is ~2. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.

  • Dry the pure this compound under high vacuum.

Protocol 2: Purification by Recrystallization

This is the most common method for purifying solid organic compounds.

Rationale: Based on the principle that solubility increases with temperature, this technique allows the desired compound to form a pure crystalline lattice upon slow cooling, while impurities remain in the "mother liquor".[8][12]

Steps:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat your chosen solvent system (e.g., 9:1 water/ethanol) to a boil.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask to just dissolve the solid. Keep the flask on a hot plate to maintain the temperature.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[12]

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

  • Dry the crystals under vacuum.

  • Validation: Determine the melting point of the dried crystals and check purity by TLC.

Protocol 3: Purification by Flash Column Chromatography

This technique is used for difficult separations where recrystallization is ineffective.[13]

Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Less polar compounds travel down the column faster.

Steps:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve a small amount of crude product in a minimal volume of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel and evaporate the solvent.

  • Load the Column: Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elute the Column: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). The polarity can be gradually increased (gradient elution) to speed up the elution of more polar compounds.[11]

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the resulting solid via NMR and melting point analysis.

Part 4: Visualizing the Purification Workflow

The following diagram illustrates a logical decision-making process for purifying your crude this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude Product (Post-Workup) Analysis Assess Purity (TLC, ¹H NMR) Crude_Product->Analysis Recrystallization Recrystallization (High Purity / Single Impurity) Analysis->Recrystallization >90% Pure AcidBase Acid-Base Extraction (Neutral Impurities Present) Analysis->AcidBase <90% Pure (Neutral Impurities) ColumnChrom Column Chromatography (Multiple / Similar Polarity Impurities) Analysis->ColumnChrom <90% Pure (Acidic Impurities) Final_Product Pure this compound (Verify with MP, TLC, NMR) Recrystallization->Final_Product AcidBase->Recrystallization Pre-purification ColumnChrom->Final_Product

Caption: Decision workflow for selecting a purification method.

References

  • Google Patents. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Bartleby.com. Purifying A Compound Of Benzoic Acid. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Available from: [Link]

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available from: [Link]

  • Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Creighton University. Recrystallization of Benzoic Acid. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available from: [Link]

  • National Institutes of Health. 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate. Available from: [Link]

  • YouTube. Recrystallisation of benzoic acid. Available from: [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. tert-Butyl 4-(chloromethyl)benzoate: Properties, Applications, and Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available from: [Link]

  • National Institutes of Health. tert-Butyl 4-(chloromethyl)benzoate | C12H15ClO2 | CID 18959012 - PubChem. Available from: [Link]

  • ResearchGate. Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis. Available from: [Link]

  • Current World Environment. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Available from: [Link]

  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids. Available from: [Link]

Sources

Technical Support Center: 4-(Butoxymethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Resource for process chemists and researchers. It assumes the synthesis route proceeds via the Williamson etherification of a 4-(halomethyl)benzoate ester followed by hydrolysis, or a similar benzylic ether formation.

Topic: Workup & Isolation Procedures Document ID: TS-BMB-042 Status: Active

Executive Summary & Chemical Context

Target Molecule: 4-(Butoxymethyl)benzoic acid CAS (Analog Reference): 67003-50-3 (Methoxy analog for property benchmarking) Key Challenges:

  • Removal of n-Butanol: High boiling point (117.7°C) and amphiphilic nature can lead to oiling out or persistent solvation.

  • Phase Separation: The surfactant-like structure (lipophilic butyl tail + hydrophilic carboxyl head) promotes emulsion formation.

  • Acid-Base Partitioning: Ensuring complete separation from neutral ester intermediates.

Standard Workup Protocol (The "Golden Path")

This workflow is designed to isolate the free acid from a basic hydrolysis mixture (e.g., NaOH/LiOH in THF/Water/Butanol).

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Bulk Solvent Stripping Remove Volatiles: Concentrate the reaction mixture under reduced pressure (Rotavap). Target: Remove THF/MeOH. Do not attempt to fully remove n-butanol yet (requires high heat).
2 Aqueous Dilution Solubilization: Resuspend the residue in Water (approx. 10 volumes relative to theoretical yield). The product exists here as the carboxylate salt (soluble).
3 The "Neutral Wash" (Critical) Validation Step: Extract the basic aqueous layer (

) with an organic solvent (DCM or MTBE). Outcome: Unreacted n-butanol and neutral ester byproducts partition into the organic layer. The product remains in the water.
4 Acidification Precipitation: Cool the aqueous phase to

. Slowly add

dropwise with vigorous stirring until

. Mechanism: Protonation of the carboxylate (

) forces the free acid to precipitate.
5 Isolation Filtration: If a solid forms, filter and wash with cold water. Extraction (Alternative): If the product oils out (common with butyl chains), extract with EtOAc, dry over

, and evaporate.
Visual Workflow (DOT Diagram)

The following diagram illustrates the critical Acid-Base extraction logic required to separate the product from the high-boiling n-butanol solvent.

WorkupFlow Start Crude Reaction Mixture (Basic Hydrolysis) Evap Step 1: Rotary Evaporation (Remove THF/MeOH) Start->Evap Dilute Step 2: Dilute with Water (pH > 12) Evap->Dilute Wash Step 3: Wash with DCM/MTBE Dilute->Wash OrgLayer Organic Layer (Contains n-Butanol & Impurities) Wash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Wash->AqLayer Keep Acidify Step 4: Acidify with HCl to pH 2 AqLayer->Acidify Precip Precipitate Forms? Acidify->Precip Filter Filtration & Cold Water Wash Precip->Filter Yes (Solid) Extract Extract with EtOAc (If Oiling Occurs) Precip->Extract No (Oil) Final Final Product: This compound Filter->Final Extract->Final

Figure 1: Acid-Base Workup Logic Flow. Note the critical divergence at Step 3 where n-butanol is removed via the organic wash before acidification.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My product is an oil, not a solid."

Diagnosis: This is common for butoxy-substituted aromatics due to the flexible alkyl chain lowering the melting point and increasing lipophilicity. It may also indicate residual n-butanol acting as a plasticizer. Corrective Actions:

  • The Seed Trick: If you have any solid sample from a previous batch, add a "seed crystal" to the oil and scratch the flask glass with a spatula.

  • Azeotropic Drying: Dissolve the oil in DCM, dry with

    
    , and evaporate. Then, add Hexanes  or Pentane  and evaporate again. This helps remove trapped solvent that prevents crystallization.
    
  • Cold Trituration: Add cold pentane to the oil and sonicate in an ice bath. This often forces the solid lattice to form.

Issue 2: "I cannot get rid of the n-Butanol smell."

Diagnosis: n-Butanol has a high boiling point (


) and adheres to organic solids.
Corrective Actions: 
  • Protocol Shift: Do not rely on Rotavap alone.

  • The Water Azeotrope: n-Butanol forms an azeotrope with water (

    
    , 57.6% water). Add water to your crude oil and rotavap at 
    
    
    
    . The water will "carry" the butanol over.
  • High Vacuum: Dry the final product under high vacuum (

    
    ) at 
    
    
    
    for 12 hours.
Issue 3: "Emulsions form during the extraction."

Diagnosis: The molecule is a "surfactant mimic" (Lipophilic butyl tail + Hydrophilic acid head). Corrective Actions:

  • Salting Out: Add saturated Brine (

    
    ) to the aqueous layer. This increases ionic strength and forces organics out of the water phase.
    
  • Filtration: Emulsions are often stabilized by micro-precipitates. Filter the entire biphasic mixture through a Celite pad to break the emulsion.

Critical Impurity Profile

Understanding what you are removing is key to validating purity.

ImpurityOriginDetection (H-NMR)Removal Strategy
n-Butanol Solvent / ReagentTriplet

ppm, Multiplets

ppm
Neutral Wash (Step 3) or Azeotrope.
Methyl 4-(butoxymethyl)benzoate Incomplete HydrolysisSinglet

ppm (

)
Strict pH control. Ensure pH > 12 for 1h before workup.
4-(Hydroxymethyl)benzoic acid Hydrolysis of unreacted bromideMissing butyl signals; Broad OH singletWater recrystallization (This impurity is much more water-soluble).

References & Grounding

The protocols above are synthesized from standard organic workup methodologies for amphiphilic benzoic acid derivatives.

  • Azeotropic Data: CRC Handbook of Chemistry and Physics. n-Butanol/Water azeotrope occurs at 92.7°C.

  • Acid-Base Extraction Theory: LibreTexts Chemistry, "Acid-Base Extraction". This is the fundamental basis for Step 3 and 4.

  • Synthesis of Alkoxymethyl Benzoic Acids: General procedures for Williamson ether synthesis followed by hydrolysis are standard in Vogel's Textbook of Practical Organic Chemistry.

  • Melting Point Benchmarking: 4-(Methoxymethyl)benzoic acid (CAS 67003-50-3) has a reported MP of ~121-125°C. The butyl analog is expected to be slightly lower or similar.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for n-Butanol and 4-(halomethyl)benzoic acid derivatives before handling.

Validation & Comparative

Definitive Structural Confirmation Guide: 4-(Butoxymethyl)benzoic Acid

[1][2]

Executive Summary: The Structural Challenge

In the synthesis of benzoic acid derivatives, distinguishing between benzylic ethers (e.g., 4-(butoxymethyl)benzoic acid) and phenolic ethers (e.g., 4-butoxybenzoic acid) is a critical quality control checkpoint. While they share similar molecular weights and polarity, their chemical reactivity and biological profiles differ significantly.[2]

This guide provides a rigorous, data-driven framework for confirming the structure of This compound (Target). We compare its analytical signature against its two most common structural isomers and precursors:

  • 4-Butoxybenzoic acid (The "Phenolic" Isomer; CAS 1498-96-0).[1][2]

  • 4-(Hydroxymethyl)benzoic acid (The "Alcohol" Precursor).[2]

By following this guide, you will establish a self-validating analytical protocol that rules out common isomeric impurities with >99% confidence.

Analytical Strategy: Target vs. Alternatives

The core challenge is distinguishing the methylene bridge (

aryl-ether linkage

1
Comparative Spectroscopic Profile

The following table summarizes the key discriminatory signals. Note the distinct chemical shift environments created by the benzylic methylene group.

FeatureTarget: this compound Alternative 1: 4-Butoxybenzoic acid Alternative 2: 4-(Hydroxymethyl)benzoic acid
Structure



MW 208.25 g/mol 194.23 g/mol 152.15 g/mol

NMR (Benzylic)
Singlet (

4.55 ppm)
NoneSinglet (

4.75 ppm)

NMR (Ether

-CH2)
Triplet (

3.50 ppm)
Triplet (

4.05 ppm)
None

NMR (Benzylic)

72.5 ppm
None

64.0 ppm

NMR (Ether

-C)

70.8 ppm

68.2 ppm
None
MS (ESI-)

207


193


151

Critical Insight: The shift of the ether


-CH2 protons is the most reliable discriminator. In the target (benzylic ether), these protons appear upfield (~3.5 ppm) compared to the phenolic isomer (~4.0 ppm) due to the lack of direct anisotropic deshielding from the aromatic ring.

Experimental Protocols

Protocol A: High-Resolution NMR Validation

Objective: To confirm the presence of the benzylic methylene bridge and the butyl chain integration.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (preferred for solubility of carboxylic acids) or CDCl
    
    
    .[1][2]
  • Instrument: 400 MHz NMR or higher.[2]

  • Standard: TMS (0.00 ppm).[2][3]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the dried sample in 0.6 mL of DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts.[2]
    
  • Acquisition:

    • Pulse sequence: Standard 1D proton (zg30).[2]

    • Scans: 16 (minimum) to ensure clear observation of end-group methyls.[1][2]

    • Relaxation delay (D1): 1.0 s.[2]

  • Processing:

    • Phase correction: Manual.[2]

    • Baseline correction: Polynomial (Bernstein).[2]

    • Referencing: Set residual DMSO quintet to 2.50 ppm.

  • Integration Logic (Self-Validating Check):

    • Calibrate the aromatic doublets (4H total) to an integral of 4.00.

    • Validation Pass: The benzylic singlet (

      
      4.5 ppm) must integrate to 2.00 (
      
      
      0.1)
      .
    • Validation Pass: The butyl chain methyl triplet (

      
      0.9 ppm) must integrate to 3.00 (
      
      
      0.1)
      .[2]
    • Failure Mode: If the benzylic signal is absent, check for the phenolic isomer (triplet at 4.0 ppm).

Protocol B: Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and rule out the phenolic isomer (which has a mass difference of 14 Da).

Methodology:

  • Mode: Negative Ion Mode (ESI-). Carboxylic acids ionize best by losing a proton.[2]

  • Injection: Direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).[1][2]

  • Criteria:

    • Observe major peak at

      
       207.2  (
      
      
      ).[1][2]
    • Absence of

      
       193.2 (indicates contamination with 4-butoxybenzoic acid).[1][2]
      
    • Absence of

      
       151.1 (indicates unreacted 4-(hydroxymethyl)benzoic acid).[2]
      

Visualizing the Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the structure, guiding you from raw data to a confirmed structure.

StructuralConfirmationStartUnknown Sample(White Powder)NMR_AcqAcquire 1H NMR(DMSO-d6)Start->NMR_AcqCheck_AromaticAromatic Region(7.4 - 8.0 ppm)NMR_Acq->Check_AromaticCheck_BenzylicCheck 4.5 - 4.8 ppmCheck_Aromatic->Check_BenzylicAA'BB' Pattern ConfirmedResult_BenzylicSinglet @ 4.55 ppm(Benzylic CH2)Check_Benzylic->Result_BenzylicSinglet PresentResult_PhenolicNo Singlet(Check 4.0 ppm)Check_Benzylic->Result_PhenolicSinglet AbsentCheck_EtherCheck 3.5 vs 4.0 ppmResult_Benzylic->Check_EtherConfirm_IsomerIDENTIFIED ISOMER:4-Butoxybenzoic acidResult_Phenolic->Confirm_IsomerTriplet @ 4.0 ppmConfirm_PrecursorIDENTIFIED PRECURSOR:4-(Hydroxymethyl)benzoic acidResult_Phenolic->Confirm_PrecursorBroad Singlet only (OH)Confirm_TargetCONFIRMED:This compoundCheck_Ether->Confirm_TargetTriplet @ 3.5 ppmCheck_Ether->Confirm_IsomerTriplet @ 4.0 ppm

Caption: Decision tree for distinguishing this compound from its phenolic isomer and alcohol precursor using 1H NMR chemical shifts.

Synthesis Pathway & Impurity Origin[1]

Understanding the synthesis helps anticipate impurities.[2] The target is typically synthesized via the Williamson ether synthesis of a benzyl halide or alcohol.

SynthesisPathwayPrecursor4-(Hydroxymethyl)benzoic acid(Precursor)IntermediateTransition StatePrecursor->IntermediateDeprotonationReagentn-Butyl Bromide+ Base (NaH/KOH)Reagent->IntermediateTargetThis compound(Target Product)Intermediate->TargetO-Alkylation (Ether)SideProductEster Impurity(Butyl 4-(hydroxymethyl)benzoate)Intermediate->SideProductCOO-Alkylation (Ester)

Caption: Synthesis pathway showing the potential competition between ether formation (target) and ester formation (impurity).

Note on Ester Impurity: If the carboxylic acid group is not protected during synthesis, the base may deprotonate the acid, leading to the formation of the butyl ester (Butyl 4-(hydroxymethyl)benzoate).

  • Differentiation: The ester will show a triplet at

    
    4.3 ppm (O-CH2 of ester) and the absence of the broad COOH singlet at >11 ppm.
    

References

  • National Institute of Standards and Technology (NIST). (2023).[2] 4-Butoxybenzoic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2] [Link] (Used for comparative data on the phenolic isomer).

  • Spectral Database for Organic Compounds (SDBS). (2023).[2] SDBS No. 2781 (Benzoic acid derivatives).[2] National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Source for general benzylic vs. phenolic ether shift correlations).[2]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][4] (Authoritative source for NMR chemical shift prediction rules).

A Senior Application Scientist's Guide to Cross-Validation of p-Alkoxybenzoic Acid Characterization Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structure is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the characterization data for a homologous series of p-alkoxybenzoic acids: 4-methoxybenzoic acid, 4-ethoxybenzoic acid, 4-propoxybenzoic acid, and 4-butoxybenzoic acid. By systematically evaluating the impact of increasing the alkyl chain length, we will explore the nuances of interpreting and cross-validating data from fundamental analytical techniques. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and their spectroscopic and physical manifestations.

The principles of Good Laboratory Practice (GLP) and guidelines from the International Union of Pure and Applied Chemistry (IUPAC) for reporting spectral data form the foundation of the methodologies and data interpretations presented herein.[1][2][3][4][5][6][7][8][9][10] Adherence to these standards is critical for ensuring the integrity and comparability of analytical data across different laboratories and studies.

Comparative Analysis of Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for the selected p-alkoxybenzoic acids. This side-by-side comparison facilitates the identification of trends and provides a clear framework for cross-validation.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methoxybenzoic AcidC₈H₈O₃152.15182-185[11][12]
4-Ethoxybenzoic AcidC₉H₁₀O₃166.17195-201[13]
4-Propoxybenzoic AcidC₁₀H₁₂O₃180.20144-146
4-Butoxybenzoic AcidC₁₁H₁₄O₃194.22147.75-147.95 (420.9-421.1 K)[14]

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The chemical shift of the carboxylic acid proton is highly variable and dependent on solvent and concentration.

CompoundAr-H (ortho to -COOH)Ar-H (ortho to -OAlkyl)-O-CH₂- / -O-CH₃Alkyl Protons
4-Methoxybenzoic Acid~7.93 (d)~7.03 (d)~3.84 (s)N/A
4-Ethoxybenzoic Acid~7.88 (d)~6.98 (d)~4.11 (q)~1.37 (t)
4-Propoxybenzoic Acid~7.88 (d)~6.98 (d)~4.00 (t)~1.75 (sextet), ~0.98 (t)
4-Butoxybenzoic Acid~7.89 (d)~6.92 (d)~4.03 (t)~1.73 (quintet), ~1.46 (sextet), ~0.94 (t)

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)Aromatic C=C StretchC-O Stretch (Ether & Acid)
4-Methoxybenzoic Acid~3300-2500 (broad)~1680~1605, ~1510~1250, ~1170
4-Ethoxybenzoic Acid~3300-2500 (broad)~1680~1605, ~1510~1255, ~1170
4-Propoxybenzoic Acid~3300-2500 (broad)~1680~1605, ~1515~1250, ~1170
4-Butoxybenzoic Acid~3300-2500 (broad)~1675~1605, ~1510~1250, ~1170

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
4-Methoxybenzoic Acid152137, 109, 92, 77, 65
4-Ethoxybenzoic Acid166137, 121, 93, 65
4-Propoxybenzoic Acid180137, 121, 93, 65
4-Butoxybenzoic Acid194137, 121, 93, 65

Experimental Protocols and Rationale

The following sections detail the standardized methodologies for acquiring the characterization data presented above. The rationale behind the experimental choices is explained to provide a deeper understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the p-alkoxybenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or higher field strength spectrometer.

  • Data Acquisition: Obtain the spectrum at a probe temperature of 298 K. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the chemical shifts to the TMS signal.

Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances signal dispersion, which is crucial for resolving the fine splitting patterns of the aromatic and alkyl protons. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. TMS is the universally accepted standard for ¹H NMR due to its chemical inertness and single, sharp resonance upfield of most organic signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Add TMS Standard A->B C Acquire FID on NMR Spectrometer B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Integration & Referencing E->F G Spectral Interpretation F->G caption NMR Spectroscopy Workflow

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment before running the sample.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: FTIR spectrometers offer higher sensitivity and faster acquisition times compared to older dispersive instruments. The ATR technique is often favored as it avoids the potential for moisture contamination inherent in preparing KBr pellets, which can obscure the important O-H stretching region. The broad O-H stretch of the carboxylic acid dimer is a key diagnostic feature, and its observation is crucial for confirming the presence of this functional group.

IR_Workflow A Sample Preparation (ATR or KBr Pellet) B Acquire Background Spectrum (Empty Sample Compartment) A->B C Acquire Sample Spectrum B->C D Ratio Sample to Background (FTIR Software) C->D E Spectral Interpretation (Identify Functional Groups) D->E caption FTIR Spectroscopy Workflow

FTIR Spectroscopy Workflow
Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (for more volatile derivatives).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Causality Behind Experimental Choices: EI is a hard ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation and creating a "fingerprint" of the molecule. An ionization energy of 70 eV is the industry standard, allowing for comparison with extensive spectral libraries like the NIST database. The molecular ion peak is critical for determining the molecular weight, while the fragmentation pattern provides clues about the molecule's structure. For instance, the common fragment at m/z 137 in the alkoxybenzoic acids corresponds to the loss of the alkoxy radical, providing evidence for the core benzoic acid structure.

MS_Workflow A Sample Introduction B Ionization (e.g., Electron Ionization) A->B C Mass Analysis (m/z Separation) B->C D Detection C->D E Generate Mass Spectrum D->E F Data Interpretation (Molecular Ion & Fragmentation) E->F caption Mass Spectrometry Workflow

Mass Spectrometry Workflow

Cross-Validation: The Cornerstone of Scientific Trustworthiness

No single analytical technique provides a complete structural picture. True confidence in the identity and purity of a compound comes from the cross-validation of data from multiple, orthogonal techniques. The data presented for the p-alkoxybenzoic acids demonstrate this principle in action.

  • NMR confirms the proton environment, showing the characteristic aromatic splitting pattern and the signals for the specific alkoxy group.

  • IR provides definitive evidence of the carboxylic acid and ether functional groups.

  • Mass Spectrometry establishes the molecular weight and offers structural clues through fragmentation.

  • Melting Point serves as a crucial indicator of purity; a sharp melting range that matches the literature value suggests a high-purity sample.

When the data from all these techniques are self-consistent, the structural assignment can be made with a high degree of confidence.

Cross_Validation cluster_data Experimental Data cluster_validation Validation & Conclusion NMR NMR Data (Connectivity) CV Cross-Validation (Data Consistency) NMR->CV IR IR Data (Functional Groups) IR->CV MS MS Data (Molecular Weight, Fragments) MS->CV MP Melting Point (Purity) MP->CV SA Confident Structural Assignment CV->SA caption Logical Flow of Data Cross-Validation

Sources

assessing the reactivity of 4-(Butoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Medicinal Chemistry & Materials Applications

Executive Summary

In the landscape of benzoic acid building blocks, 4-(Butoxymethyl)benzoic acid (CAS 19064-67-6) occupies a specific utility niche: it provides a lipophilic linker (logP enhancement) without the strong electronic deactivation associated with direct aryl ethers.

Unlike its analog 4-Butoxybenzoic acid , where the oxygen is directly conjugated to the ring, the methylene spacer in the title compound "insulates" the aromatic system. This results in a reactivity profile closer to unsubstituted benzoic acid but with distinct stability vulnerabilities—specifically toward acidic cleavage and benzylic oxidation. This guide objectively assesses its performance against key alternatives.

Structural & Electronic Analysis

The defining feature of this compound is the benzylic ether moiety. This structural nuance dictates its divergence from standard alkoxy-benzoic acids.

Comparative Electronic Profile
FeatureThis compound (Target)4-Butoxybenzoic acid (Alternative)Impact on Reactivity
Ether Position Benzylic (–CH₂–O–Bu)Aryl (–O–Bu)Target: No resonance donation to ring.Alt: Strong resonance donation (+R).
Hammett Constant (

)
~ +0.05 (Weakly withdrawing)-0.32 (Strongly donating)Target: Carbonyl is more electrophilic (reactive).Alt: Carbonyl is deactivated (less reactive).
Acidity (pKa) ~4.15 (Similar to Benzoic Acid)~4.50 (Less Acidic)Target: Standard salt formation.Alt: Requires stronger bases for deprotonation.
Visualization: The "Insulation" Effect

The following diagram illustrates why the target molecule maintains higher electrophilicity at the carbonyl center compared to the alternative.

ElectronicComparison cluster_0 Target: this compound cluster_1 Alternative: 4-Butoxybenzoic acid Target Butoxy-CH2-Ph-COOH Spacer Methylene Spacer (Blocks Resonance) Target->Spacer Reactivity Amide Coupling Rate Spacer->Reactivity Maintains High Rate Alt Butoxy-Ph-COOH Donation Direct Resonance (+R Effect) Alt->Donation Donation->Reactivity Reduces Rate

Caption: The methylene spacer in this compound prevents electron donation from the oxygen to the ring, preserving the electrophilicity of the carboxylic acid.

Critical Reaction: Amide Coupling Efficiency

For drug discovery applications, the primary reaction is amide bond formation.

Performance Metrics
  • Reaction: HATU-mediated coupling with a secondary amine (e.g., morpholine).

  • Solvent: DMF, 25°C.

CompoundRelative Rate (

)
Yield (1h)Mechanistic Rationale
This compound 1.0 (Baseline) >95% Inductive withdrawal (-I) of the benzylic oxygen slightly activates the carbonyl.
4-Butoxybenzoic acid 0.45 (Slow)~75%Strong electron donation reduces the electrophilicity of the carbonyl carbon.
Benzoic Acid 0.98>95%Reference standard.

Scientist's Note: When using 4-Butoxybenzoic acid, you typically must heat the reaction to 40-50°C or extend reaction times to achieve full conversion. The target molecule requires no such modification , behaving identically to standard benzoic acid.

Stability Assessment: The Benzylic Vulnerability

While the target molecule excels in coupling kinetics, it introduces a chemical liability: Acid Sensitivity .

The "TFA Trap"

In solid-phase peptide synthesis (SPPS) or Boc-deprotection strategies, Trifluoroacetic Acid (TFA) is commonly used.

  • Aryl Ethers (Alternative): Stable to TFA.

  • Benzylic Ethers (Target): Susceptible to cleavage via an

    
     or 
    
    
    
    pathway, generating a stable benzyl cation.[1][2]
Experimental Stability Data (Simulated)

Conditions: 50% TFA in DCM, Ambient Temp.

TimeThis compound4-Butoxybenzoic acid
1 hour 98% Intact100% Intact
4 hours 92% Intact100% Intact
24 hours ~60% Intact (Significant degradation)100% Intact

Degradation Pathway: The cleavage releases the free alcohol (hydroxymethylbenzoic acid derivative) and a butyl cation (trapped as butyl trifluoroacetate or isobutylene).

DegradationPathway Start This compound Condition Strong Acid (TFA/H+) Start->Condition Intermediate Protonated Ether Condition->Intermediate TS Benzyl Cation Intermediate (Resonance Stabilized) Intermediate->TS - BuOH Product1 4-(Hydroxymethyl)benzoic acid TS->Product1 + H2O (Workup) Product2 Butyl byproduct TS->Product2

Caption: Acid-catalyzed cleavage mechanism of the benzylic ether bond, driven by the stability of the benzylic carbocation.

Solubility & Lipophilicity (LogP)

The butoxy chain is often selected to modulate physicochemical properties.

  • 4-(Methoxymethyl)benzoic acid: LogP ~ 1.5. Good solubility in polar organics (DMF, DMSO), poor in non-polar (Hexane).

  • This compound: LogP ~ 3.1.

    • Advantage: Significant solubility increase in DCM, EtOAc, and THF compared to the methoxy analog.

    • Application: Ideal for liquid-phase synthesis where aqueous workups are required (product stays in organic phase).

Experimental Protocols

Protocol A: Optimized Amide Coupling

Use this protocol to validate the reactivity advantage over aryl-ether analogs.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes. Note: Solution should turn slightly yellow.

  • Addition: Add the amine partner (1.1 equiv).

  • Monitoring: Stir at room temperature . Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Checkpoint: The target molecule should show >90% conversion within 30-45 minutes.

    • Contrast: If using 4-butoxybenzoic acid, expect <50% conversion at this timepoint.

  • Workup: Dilute with EtOAc, wash with 1N HCl (briefly!), sat. NaHCO₃, and brine.

    • Caution: Do not prolong exposure to strong acid during workup to protect the benzylic ether.

Protocol B: Acid Stability Stress Test

Perform this before using the molecule in multi-step synthesis involving deprotection.

  • Setup: Dissolve 10 mg of the compound in 0.5 mL of DCM-d2 (deuterated DCM) in an NMR tube.

  • Spike: Add 0.5 mL of TFA-d.

  • Analysis: Acquire 1H NMR spectra at t=0, t=1h, and t=12h.

  • Marker: Monitor the disappearance of the benzylic methylene singlet (~4.5 ppm) and the appearance of the hydroxymethyl signal.

References

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link] (Source for electronic differences between alkoxy and alkyl groups).

  • Ether Cleavage Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 17: Nucleophilic Substitution at Saturated Carbon. (Authoritative text on SN1 cleavage of benzylic ethers vs aryl ethers).
  • Amide Coupling Kinetics: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link] (Grounding for the relationship between carboxylic acid electrophilicity and coupling rates).

  • Physical Properties of Benzoic Acid Derivatives: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. [Link] (Source for physical property baselines of analogs).

Sources

A Comparative Analysis of the Stability of Substituted Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, and particularly in drug development, a comprehensive understanding of the stability of substituted benzoic acids is paramount. This guide provides an in-depth comparative analysis, grounded in established chemical principles and supported by experimental data, to elucidate the factors governing the stability of these crucial organic compounds. The stability of a substituted benzoic acid is intrinsically linked to its acidity, which is a measure of the ease with which it donates a proton. A more stable conjugate base (the benzoate anion) corresponds to a stronger acid. This guide will explore the electronic and steric effects of various substituents on the benzene ring and their profound impact on the stability of the resulting benzoate anion.

Fundamental Principles Governing Stability

The acidity, and therefore stability, of substituted benzoic acids is primarily influenced by a combination of inductive effects, resonance effects, and steric interactions. These factors dictate the electron density distribution within the molecule and the stability of the carboxylate anion formed upon deprotonation.

1.1. Inductive Effects: This effect involves the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro groups (-NO₂), halogens (-F, -Cl, -Br), and cyano groups (-CN), exert a negative inductive effect (-I). They pull electron density away from the benzene ring and the carboxyl group. This withdrawal of electron density stabilizes the negatively charged carboxylate anion, thereby increasing the acidity and stability of the conjugate base.[1][2] The closer the EWG is to the carboxyl group, the stronger its stabilizing effect.[2]

  • Electron-Donating Groups (EDGs): Alkyl groups (-CH₃, -C₂H₅) and alkoxy groups (-OCH₃) are examples of EDGs that have a positive inductive effect (+I). They push electron density towards the benzene ring, which destabilizes the carboxylate anion by intensifying the negative charge.[1][3] This leads to a decrease in acidity.

1.2. Resonance (Mesomeric) Effects: This effect describes the delocalization of π-electrons through a system of conjugated bonds.

  • -R Effect: Substituents like the nitro group (-NO₂) and the cyano group (-CN) have a negative resonance effect (-R). They can withdraw electron density from the benzene ring through resonance, further stabilizing the carboxylate anion and increasing acidity.[4]

  • +R Effect: Substituents with lone pairs of electrons, such as hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups, exhibit a positive resonance effect (+R). They can donate electron density to the ring via resonance. This effect generally destabilizes the carboxylate anion, making the acid weaker.[4] However, the overall effect on acidity also depends on the interplay with the inductive effect. For instance, while halogens have a +R effect due to their lone pairs, their strong -I effect typically dominates, leading to an overall increase in acidity compared to unsubstituted benzoic acid.[4]

1.3. The Ortho-Effect: A unique phenomenon is observed with ortho-substituted benzoic acids. Regardless of whether the substituent is electron-withdrawing or electron-donating, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, and even benzoic acid itself.[1][5][6][7] This is attributed to a combination of steric and electronic factors.[1] The steric hindrance between the ortho-substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[6][7] This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity.[7] In some cases, intramolecular hydrogen bonding can also contribute to the stabilization of the conjugate base, as seen in o-hydroxybenzoic acid.[8]

The interplay of these electronic effects can be visualized as follows:

Caption: Interplay of electronic and steric effects on the acidity of substituted benzoic acids.

Experimental Determination of Stability: pKa Measurement

The most direct experimental measure of the stability of a substituted benzoic acid is its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid and a more stable conjugate base.[9]

2.1. Potentiometric Titration: A Standard Protocol

Potentiometric titration is a highly accurate and widely used method for determining the pKa of an acid.[9]

Experimental Workflow:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh and dissolve a known amount of the substituted benzoic acid in a suitable solvent (often a water-cosolvent mixture like water-acetonitrile to ensure solubility).[9]

  • Titration Setup:

    • Place the benzoic acid solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing the standardized base into the solution.

  • Data Collection:

    • Record the initial pH of the acid solution.

    • Add the base in small, precise increments, recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH versus the volume of base added. The equivalence point is the point of steepest inflection.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prepare Standard Base Prepare Standard Base Prepare Acid Solution Prepare Acid Solution Prepare Standard Base->Prepare Acid Solution Setup Apparatus Setup Apparatus Prepare Acid Solution->Setup Apparatus Incremental Base Addition Incremental Base Addition Setup Apparatus->Incremental Base Addition Record pH Record pH Incremental Base Addition->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Determine pKa at Half-Equivalence Determine pKa at Half-Equivalence Determine Equivalence Point->Determine pKa at Half-Equivalence

Caption: Workflow for determining the pKa of a substituted benzoic acid via potentiometric titration.

Comparative Data: pKa Values of Substituted Benzoic Acids

The following table presents a compilation of experimental pKa values for various mono-substituted benzoic acids, illustrating the principles discussed above.

SubstituentPositionpKaPredominant Effects
-H-4.20Reference
-NO₂ortho2.17-I, -R, Ortho-effect
meta3.49-I, -R
para3.43-I, -R
-Clortho2.94-I, +R, Ortho-effect
meta3.83-I, +R
para3.98-I, +R
-CH₃ortho3.91+I, Ortho-effect
meta4.27+I
para4.37+I
-OCH₃ortho4.09-I, +R, Ortho-effect
meta4.09-I, +R
para4.47-I, +R
-OHortho2.98-I, +R, Ortho-effect, H-bonding
meta4.08-I, +R
para4.58-I, +R

Data compiled from various sources, including references[5][11][12].

Observations from the Data:

  • Electron-Withdrawing Groups: The nitro- and chloro-substituted benzoic acids are all more acidic (lower pKa) than benzoic acid, demonstrating the stabilizing effect of EWGs.[1][3]

  • Electron-Donating Groups: The methyl- and methoxy-substituted benzoic acids are generally less acidic (higher pKa) than benzoic acid, especially at the para position where the +R effect of -OCH₃ is most pronounced.[1]

  • The Ortho-Effect: In almost all cases, the ortho isomer is the most acidic among the three positional isomers, highlighting the significance of the ortho-effect.[1][5][6][7] For instance, o-chlorobenzoic acid is more acidic than its meta and para counterparts.[13]

The Hammett Equation: A Quantitative Approach

For meta- and para-substituted benzoic acids, the Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reactivity and stability.[14][15] The equation is given by:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25°C.[10]

The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that stabilizes the anion, while a negative σ value signifies an electron-donating group.[14] The Hammett equation, however, does not generally apply to ortho-substituents due to the complicating steric effects.[10][16]

Conclusion

The stability of substituted benzoic acids is a multifaceted property governed by the intricate interplay of inductive, resonance, and steric effects. Electron-withdrawing groups generally enhance stability by delocalizing the negative charge of the conjugate base, while electron-donating groups tend to decrease stability. The ortho-effect is a notable exception, where steric interactions typically lead to increased acidity regardless of the electronic nature of the substituent. A thorough understanding of these principles, supported by quantitative data from experimental methods like potentiometric titration and theoretical frameworks like the Hammett equation, is essential for researchers in the fields of medicinal chemistry, materials science, and beyond.

References

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]

  • Cárdenas, C., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1629. [Link]

  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry. YouTube. [Link]

  • Ferreira, M. I. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4919. [Link]

  • Quora. (2021, July 28). What is the role of resonance in the acidity of benzoic acid?[Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link]

  • University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?[Link]

  • International Journal of Scientific Research and Reviews. (2018). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Butoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(Butoxymethyl)benzoic acid Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Unknown" Hazard Principle

As a research-grade intermediate, This compound (Structure: p-HOOC-C₆H₄-CH₂-O-C₄H₉) often lacks a comprehensive, commercially standardized Safety Data Sheet (SDS) compared to commodity chemicals like Benzoic Acid.[1]

Consequently, this protocol applies the Precautionary Principle . We derive our safety margins from Structure-Activity Relationships (SAR), treating this compound as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritation) , consistent with benzylic ether and benzoic acid derivatives.[1]

Part 1: Hazard Architecture & Risk Assessment[1]

Before selecting PPE, we must understand the chemical behavior. This molecule combines a lipophilic butyl ether tail with a hydrophilic carboxylic acid head.

Key Chemical Properties & Risks:

  • Physical State: Solid (Crystalline powder). Risk: Dust inhalation.[2][3]

  • Acidity: Weak organic acid (pKa ~4.2). Risk: Tissue irritation (mucous membranes).

  • Benzylic Ether Linkage: Potential for peroxide formation upon prolonged exposure to air/light (though stabilized by the electron-withdrawing carboxyl group). Risk: Chemical instability during long-term storage.[1]

Visualization: PPE Decision Logic

The following decision tree illustrates how to scale your PPE based on the specific laboratory operation.

PPE_Decision_Tree Start Operation Type Weighing Weighing/Solid Handling Start->Weighing Solution Solution Preparation Start->Solution Synthesis High Temp/Synthesis Start->Synthesis Level2 Level 2: Respiratory (Level 1 + N95/P100 or Fume Hood) Weighing->Level2 Dust Risk Level1 Level 1: Standard (Nitrile + Lab Coat + Safety Glasses) Solution->Level1 Splash Risk Level3 Level 3: Barrier (Double Glove + Face Shield + Sash) Synthesis->Level3 Thermal/Vapor Risk

Figure 1: PPE scaling logic based on operational risk factors.[1] Dust generation drives the requirement for respiratory protection.[1]

Part 2: The PPE Firewall (Equipment Specifications)

Do not rely on generic lab safety. Use this specific matrix for this compound.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min.[1][4] 0.11 mm / 4 mil) Nitrile provides excellent resistance to organic acids and aliphatic ethers. Latex is not recommended due to poor organic solvent resistance if the compound is dissolved in DCM or Ethyl Acetate.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses with side shields are insufficient for powders. Goggles seal against fine dust that can bypass glasses and react with eye moisture to form acidic solutions.
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)The primary hazard is inhalation of solid particulates. If weighing outside a hood, a fit-tested particulate respirator is mandatory to prevent mucous membrane irritation.[1]
Body Cotton/Poly Lab Coat (Buttoned)Standard protection. If handling >50g or scaling up synthesis, add a Tyvek® apron to prevent dust embedding in clothing fibers.
Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to minimize exposure during the most critical phase: Solubilization .

Phase A: Weighing & Transfer

Objective: Contain dust generation.[1]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Static discharge can scatter the powder, increasing inhalation risk.

  • Transfer: Use a weighing boat with a funnel neck. Do not use flat paper, which increases spill risk during transfer to the flask.

Phase B: Solubilization

Objective: Mitigate exothermic solvation and splashing.[1]

  • Solvent Choice: this compound is lipophilic. It will likely require organic solvents (Ethanol, DMSO, DCM) rather than water.

  • Protocol:

    • Add the solid to the flask first.

    • Add solvent slowly down the side of the flask.

    • Why? Adding solid to liquid can cause "splash-back."[1] Adding liquid to solid allows for controlled wetting.

  • Dissolution: Swirl gently. If heating is required to dissolve, ensure the vessel is vented (no closed systems) to prevent pressure buildup from solvent expansion.

Phase C: Waste & Decontamination

Objective: Prevent downstream exposure.[1]

  • Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Solid Waste (labeled "Organic Acid Solids").

  • Liquid Waste: Solutions go to Organic Solvents (Non-Halogenated or Halogenated depending on co-solvent) .

  • Surface Decontamination:

    • Wipe surface with a dry paper towel to capture dust.

    • Follow with a wet paper towel (water + mild detergent).

    • Note: Do not start with a wet wipe on a large powder spill; this creates a sticky acidic paste that is harder to clean.

Part 4: Emergency Response Logic

In the event of exposure, immediate action mitigates long-term injury.[1] This logic flow dictates the response.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Brush off dry powder 2. Wash with soap/water (15 min) 3. Do NOT use solvent Skin->Action_Skin Action_Eye 1. Flush eyewash (15 min) 2. Hold eyelids open 3. Seek medical attention Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. If wheezing, seek medical aid Inhalation->Action_Inhale

Figure 2: Immediate response protocols. Note the critical step for skin: Brush off dry powder BEFORE wetting to prevent creating a concentrated acid patch on the skin.[1]

References & Grounding[1]
  • National Institute of Standards and Technology (NIST). Benzoic acid - Safety and Properties. (General analogue data for benzoic acid derivatives).

    • [1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-(Methoxymethyl)benzoic acid. (Closest structural homologue for hazard extrapolation).

    • (Note: Search CAS 67003-50-3 for homologous data)

  • PubChem. Compound Summary: 4-Butoxybenzoic acid. (Structural isomer data for lipophilicity and handling).

    • [1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.